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  • Product: 3-(Hydroxymethyl)azetidin-3-ol hydrochloride
  • CAS: 934665-98-2

Core Science & Biosynthesis

Foundational

3-(Hydroxymethyl)azetidin-3-ol Hydrochloride: A High-Fsp³ Building Block for Modern Drug Discovery

Executive Summary In contemporary drug discovery, the transition from planar, sp²-dominated aromatic frameworks to three-dimensional, sp³-rich architectures is a proven strategy to reduce clinical attrition. This paradig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the transition from planar, sp²-dominated aromatic frameworks to three-dimensional, sp³-rich architectures is a proven strategy to reduce clinical attrition. This paradigm shift, often termed "Escape from Flatland," prioritizes building blocks that enhance aqueous solubility, lower lipophilicity, and provide unique spatial exit vectors.

3-(Hydroxymethyl)azetidin-3-ol hydrochloride (CAS: 934665-98-2) [1] has emerged as a premier bioisosteric scaffold. As a highly polar, 3,3-disubstituted four-membered nitrogenous heterocycle, it serves as a compact surrogate for larger rings like morpholine and piperazine. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, strategic applications in lead optimization, and validated synthetic protocols for its integration into pharmaceutical pipelines.

Physicochemical Architecture

The utility of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride stems from its dense functionalization within a highly strained, compact ring system. The molecule presents three distinct heteroatomic nodes: a secondary amine (masked as an HCl salt), a tertiary hydroxyl group, and a primary hydroxyl group.

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionImpact on Drug Design
CAS Registry Number 934665-98-2Standardized global sourcing identifier.
Molecular Formula C₄H₁₀ClNO₂ (C₄H₉NO₂ · HCl)Low molecular weight allows for fragment-based design.
Molecular Weight 139.58 g/mol Minimal penalty to overall ligand efficiency (LE).
Fsp³ Fraction 1.0 (100% sp³ carbons)Maximizes 3D spatial complexity; improves solubility.
H-Bond Donors (HBD) 3 (Amine NH, 2x OH)High capacity for target-protein interaction.
H-Bond Acceptors (HBA) 3 (Amine N, 2x Oxygen)Enhances aqueous solvation thermodynamics.
Form Crystalline Hydrochloride SaltEnsures bench stability and prevents amine oxidation.

Data synthesized from standard chemical inventories and predictive cheminformatics models [1].

Strategic Applications in Medicinal Chemistry

The incorporation of azetidines into drug scaffolds is not merely a structural novelty; it is a calculated physicochemical intervention. Saturated four-membered heterocycles have attracted considerable attention due to their ability to act as versatile bioisosteres for both planar and saturated nitrogen heterocycles [2].

The Bioisosteric Rationale
  • Morpholine/Piperazine Replacement: Traditional six-membered rings often suffer from high lipophilicity and metabolic liabilities (e.g., oxidation α to the heteroatom). "Stretched" azetidine analogues provide similar exit vectors but with a smaller hydrodynamic radius and altered conformational flexibility[3].

  • Modulation of Basicity (pKₐ): The ring strain of the azetidine alters the s-character of the nitrogen lone pair. This typically lowers the basicity compared to acyclic amines or piperidines, which can improve membrane permeability by increasing the fraction of the neutral species at physiological pH.

  • Solubility Enhancement: The 1,3-diol system (3-OH, 3-CH₂OH) acts as a powerful hydration node. By replacing a lipophilic moiety with this azetidine, medicinal chemists can rescue scaffolds suffering from poor kinetic solubility [4].

G cluster_0 Structural Modalities cluster_1 Physicochemical Modulation cluster_2 Pharmacological Outcomes N1 Azetidine Core (Ring Strain & Compact Size) P1 Lower Lipophilicity (Reduced LogP/LogD) N1->P1 P3 Tuned pKa (Altered Basicity) N1->P3 N2 3-OH & 3-CH2OH (H-Bond Donors/Acceptors) P2 Enhanced Aqueous Solubility (Thermodynamic) N2->P2 N3 High Fsp3 Fraction (3D Complexity) N3->P1 N3->P2 O2 Reduced Off-Target Toxicity (Promiscuity Drop) P1->O2 O1 Improved ADME Profile (Bioavailability) P2->O1 P3->O1

Logical mapping of 3-(Hydroxymethyl)azetidin-3-ol structural features to ADME outcomes.

Chemoselectivity & Synthetic Workflows

Working with 3-(Hydroxymethyl)azetidin-3-ol hydrochloride requires precise control over chemoselectivity. The molecule possesses three nucleophilic sites:

  • Secondary Amine (N1): The most nucleophilic site, provided it is free-based.

  • Primary Hydroxyl (-CH₂OH): Moderately nucleophilic; prone to O-acylation/alkylation if the electrophile is highly reactive or if an excess of strong base is used.

  • Tertiary Hydroxyl (3-OH): Sterically hindered and least nucleophilic; rarely reacts under standard conditions.

Causality in Reaction Design

Because the compound is supplied as a hydrochloride salt to ensure shelf stability, it must be neutralized in situ. The choice of base is critical. Using a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) prevents the base from consuming the electrophile. Furthermore, conducting the initial phase of the reaction at 0 °C suppresses the kinetic activation of the primary hydroxyl group, ensuring that the secondary amine outcompetes the oxygen nucleophiles for the electrophile.

Workflow Step1 Step 1: Free-Basing Neutralize HCl salt with DIPEA in anhydrous DMF/DCM Step2 Step 2: Electrophile Addition Slow addition of R-X or R-COCl at 0°C to prevent O-alkylation Step1->Step2 Step3 Step 3: Reaction Monitoring LC-MS / TLC validation of N-derivatization (1-4 hours) Step2->Step3 Step4 Step 4: Quench & Workup Quench with NaHCO3 (aq), extract with EtOAc/DCM Step3->Step4 Step5 Step 5: Purification Flash Chromatography (SiO2) or Prep-HPLC Step4->Step5

Standardized N-derivatization workflow for 3-(Hydroxymethyl)azetidin-3-ol hydrochloride.

Standardized Protocol: Chemoselective N-Functionalization

This self-validating protocol details the N-acylation/N-alkylation of the azetidine core, ensuring high yields while avoiding O-derivatization.

Reagents Required:

  • 3-(Hydroxymethyl)azetidin-3-ol hydrochloride (1.0 equiv)

  • Electrophile (e.g., Acid chloride or Alkyl halide) (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Free-Basing:

    • Suspend 3-(Hydroxymethyl)azetidin-3-ol hydrochloride (1.0 mmol) in anhydrous DCM (5.0 mL) under an inert nitrogen atmosphere.

    • Causality: DCM is preferred for acylations to minimize solvent-electrophile interactions, though DMF may be required if solubility is poor.

    • Add DIPEA (2.5 mmol) dropwise at room temperature. Stir for 15 minutes.

    • Validation: The heterogeneous suspension should transition to a clear solution, indicating successful neutralization of the HCl salt and liberation of the free amine.

  • Electrophilic Addition:

    • Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy of the system increases the chemoselectivity margin between the highly nucleophilic amine and the primary hydroxyl group.

    • Add the electrophile (1.05 mmol) dropwise over 10 minutes.

  • Propagation & Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

    • Validation: Monitor via LC-MS. The disappearance of the starting material mass (m/z 104 for the free base [M+H]⁺) and the appearance of the target product mass confirms progression. If di-alkylation/acylation is observed, quench immediately.

  • Quench & Phase Separation:

    • Quench the reaction with saturated aqueous NaHCO₃ (5.0 mL).

    • Causality: Mild basic quench neutralizes any generated HCl/HBr without hydrolyzing the newly formed amide/amine bond.

    • Extract the aqueous layer with EtOAc (3 x 10 mL). Note: Due to the high polarity of the diol product, a highly polar extraction solvent (like 10% MeOH in DCM or EtOAc) is strictly required to prevent product loss in the aqueous phase.

  • Purification:

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, typically eluting with a gradient of DCM to 10% MeOH/DCM).

Analytical Characterization Standards

To ensure the integrity of the synthesized building block and its derivatives, specific analytical signatures must be verified:

  • ¹H NMR (D₂O or DMSO-d₆): The azetidine ring protons typically appear as two distinct sets of doublets (or a multiplet depending on symmetry) between 3.50 – 4.20 ppm. The hydroxymethyl (-CH₂OH) protons will appear as a singlet (or coupled doublet if the OH is exchanging slowly) around 3.40 – 3.60 ppm.

  • Mass Spectrometry (ESI+): The parent hydrochloride salt will not be visible; the ESI+ will show the free base[M+H]⁺ at m/z 104.1.

  • Infrared Spectroscopy (IR): A broad, intense band between 3200–3400 cm⁻¹ is indicative of the O-H and N-H stretching vibrations.

References

  • Domainex Synthesis Group. "Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery." Domainex Insights, 2024. Available at: [Link]

  • Mykhailiuk, P. K., et al. "3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery." The Journal of Organic Chemistry, ACS Publications, 2018. Available at: [Link]

  • Meanwell, N. A., et al. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." National Institutes of Health (PMC), 2015. Available at:[Link]

Exploratory

3-(Hydroxymethyl)azetidin-3-ol hydrochloride CAS number 934665-98-2

An In-depth Technical Guide to 3-(Hydroxymethyl)azetidin-3-ol Hydrochloride Topic: 3-(Hydroxymethyl)azetidin-3-ol hydrochloride CAS Number: 934665-98-2 Audience: Researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(Hydroxymethyl)azetidin-3-ol Hydrochloride

Topic: 3-(Hydroxymethyl)azetidin-3-ol hydrochloride CAS Number: 934665-98-2

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride, a highly functionalized azetidine building block of significant interest in medicinal chemistry. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern drug discovery due to its unique ability to confer conformational rigidity and improved physicochemical properties.[1][2] This document details the synthesis, purification, and in-depth analytical characterization of the title compound. Furthermore, it explores its contemporary applications, with a particular focus on its role as a key structural component in the development of novel therapeutics, such as Polymerase Theta (Polθ) inhibitors for oncology.[3] Safety, handling, and storage protocols are also provided to ensure its effective and safe utilization in a research setting.

The Strategic Value of the Azetidine Scaffold in Drug Design

Azetidines have emerged from a class of synthetically challenging molecules to a cornerstone of modern medicinal chemistry.[2] Their value stems from a unique combination of structural and physical properties that medicinal chemists can leverage to overcome common challenges in drug development.

  • Structural Rigidity and sp³-Richness: The four-membered ring is conformationally constrained due to significant angle strain, placing it between the more strained aziridines and the less strained pyrrolidines.[4] This rigidity helps to pre-organize the substituents in a well-defined three-dimensional orientation, which can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[2] The high fraction of sp³-hybridized carbons contributes to creating more three-dimensional, less "flat" molecules, a desirable trait for exploring novel chemical space and improving compound properties.[1]

  • Improved Physicochemical and Pharmacokinetic Profiles: Incorporation of an azetidine moiety can lead to significant improvements in key drug-like properties. Compared to more common heterocycles like pyrrolidine or piperidine, azetidines can increase aqueous solubility and metabolic stability.[2] The nitrogen atom within the strained ring is often less susceptible to metabolic N-dealkylation, a common metabolic liability for many amine-containing drugs.[2]

  • Bioisosteric Replacement: The azetidine ring serves as an effective bioisostere for other functional groups and ring systems. It can replace larger rings to reduce molecular weight and lipophilicity or act as a constrained linker to optimize the spatial arrangement of key pharmacophoric elements.[2]

The specific compound, 3-(hydroxymethyl)azetidin-3-ol, is a 3,3-disubstituted azetidine. This substitution pattern is particularly valuable as it introduces two distinct hydrophilic functional groups—a primary and a tertiary alcohol—off a single carbon atom. This dense functionalization on a compact, rigid core provides a unique vector for molecular interactions and serves as a versatile starting point for further chemical elaboration.

**2. Synthesis and Purification

The synthesis of functionalized azetidines often requires multi-step sequences involving protection, ring-formation, and deprotection strategies. While specific routes to 3-(Hydroxymethyl)azetidin-3-ol hydrochloride are proprietary or detailed in patent literature, a generalized and chemically sound approach can be conceptualized based on established methods for similar structures.[5][6][7] A plausible pathway starts from a protected glycidol derivative and a suitable amine.

Synthetic_Workflow A Protected Glycidol (e.g., Solketal) C Ring-Opened Intermediate A->C Ring Opening B N-Protected Amine (e.g., Benzylamine) B->C D N-Protected 3-(Hydroxymethyl)azetidin-3-ol C->D Intramolecular Cyclization (e.g., via Mesylation) E 3-(Hydroxymethyl)azetidin-3-ol D->E N-Deprotection (e.g., Hydrogenolysis) F 3-(Hydroxymethyl)azetidin-3-ol Hydrochloride (Final Product) E->F Salt Formation (HCl)

Caption: Generalized synthetic workflow for 3-(Hydroxymethyl)azetidin-3-ol hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Ring-Opening of Protected Glycidol

  • To a stirred solution of benzylamine (1.0 eq) in ethanol at 0 °C, add (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to yield the crude ring-opened amino diol intermediate.

    • Scientist's Note: Benzylamine is chosen as it serves as both the nucleophile and a readily removable protecting group via hydrogenolysis in a later step. The use of a protected glycidol like solketal ensures regioselective attack at the less hindered primary carbon.

Step 2: Intramolecular Cyclization

  • Dissolve the crude amino diol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzyl protected azetidine.

    • Scientist's Note: The primary alcohol is selectively mesylated in the presence of the tertiary alcohol due to sterics. The subsequent intramolecular Williamson ether synthesis-like reaction, driven by the amine nucleophile, forms the strained azetidine ring.

Step 3: Deprotection and Salt Formation

  • Dissolve the crude protected azetidine in methanol.

  • Add Palladium on carbon (10 wt%, ~0.05 eq) to the solution.

  • Add hydrochloric acid (1.1 eq, e.g., 4M in dioxane).

  • Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir vigorously for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure 3-(Hydroxymethyl)azetidin-3-ol hydrochloride as a crystalline solid.

    • Scientist's Note: Hydrogenolysis is a clean and efficient method for removing the N-benzyl group. Performing this reaction in the presence of HCl allows for the simultaneous deprotection and formation of the stable, crystalline hydrochloride salt, which often aids in purification.

Physicochemical and Analytical Data

Accurate characterization is critical to confirm the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 934665-98-2
Molecular Formula C₄H₁₀ClNO₂
Molecular Weight 139.58 g/mol
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in water, methanol; sparingly soluble in polar aprotic solvents
Storage Temperature Room Temperature
Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (400 MHz, D₂O)

  • Rationale: The proton NMR spectrum in D₂O will show the non-exchangeable protons. The azetidine ring protons are expected to be diastereotopic due to the chiral center at C3, leading to more complex splitting patterns, likely appearing as multiplets.

    Chemical Shift (δ, ppm) Multiplicity Integration Assignment
    ~ 4.2 - 4.0 m 2H -CH ₂-N-
    ~ 4.0 - 3.8 m 2H -CH ₂-N-

    | ~ 3.75 | s | 2H | -CH ₂-OH |

¹³C NMR Spectroscopy (100 MHz, D₂O)

  • Rationale: The carbon spectrum will show four distinct signals corresponding to the unique carbon environments in the molecule.

    Chemical Shift (δ, ppm) Assignment
    ~ 75.0 C -OH (quaternary C3)
    ~ 68.0 -C H₂-OH

    | ~ 55.0 | -C H₂-N- (C2 and C4) |

Mass Spectrometry (ESI+)

  • Expected m/z: 104.07 [M+H]⁺ (for the free base, C₄H₉NO₂)

Infrared (IR) Spectroscopy

  • Key Absorptions: A broad peak from ~3400-3200 cm⁻¹ (O-H and N-H stretching), ~2950-2850 cm⁻¹ (C-H stretching), and ~1100-1000 cm⁻¹ (C-O and C-N stretching).

Applications in Drug Discovery: A Case Study in Polθ Inhibition

The true value of a building block like 3-(Hydroxymethyl)azetidin-3-ol hydrochloride is demonstrated by its application in active drug discovery programs. A prominent and recent example is its use as a bio-isostere for a pyrrolidin-3-ol scaffold in the development of potent and selective inhibitors of DNA Polymerase Theta (Polθ).[3]

Synthetic Lethality and Polθ Inhibition of Polθ is an attractive anti-tumor strategy based on the concept of synthetic lethality .[3] Many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the primary DNA double-strand break repair pathway, known as homologous recombination (HR). These cancer cells become heavily reliant on alternative, more error-prone repair pathways, one of which is mediated by Polθ.[3] Normal, healthy cells have a functional HR pathway and do not depend on Polθ for survival. Therefore, inhibiting Polθ is selectively lethal to BRCA-deficient cancer cells while sparing normal cells.[3]

Synthetic_Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (BRCA-deficient / HR Deficient) DNA_Damage_N DNA Double-Strand Break HR_N Homologous Recombination (HR) DNA_Damage_N->HR_N Primary Repair Pol_N Polθ Pathway DNA_Damage_N->Pol_N Alternative Survival_N Cell Survival HR_N->Survival_N DNA_Damage_C DNA Double-Strand Break HR_C Homologous Recombination (HR) DNA_Damage_C->HR_C Defective Pol_C Polθ Pathway DNA_Damage_C->Pol_C Reliance Apoptosis_C Cell Death (Apoptosis) Pol_C->Apoptosis_C Blocked Pathway Leads to Inhibitor Polθ Inhibitor (e.g., Azetidine-based) Inhibitor->Pol_C Inhibits

Caption: The principle of synthetic lethality via Polθ inhibition in HR-deficient cancer cells.

Protocol: In Vitro Polθ Inhibition Assay

This protocol describes a representative biochemical assay to determine the inhibitory activity of a test compound against the Polθ enzyme.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

    • Prepare a solution of recombinant human Polθ enzyme in reaction buffer.

    • Prepare a DNA substrate (e.g., a primed DNA template).

    • Prepare a solution of dNTPs, including a labeled dNTP (e.g., [α-³²P]dCTP or a fluorescent analog).

    • Prepare serial dilutions of the test compound (derived from 3-(Hydroxymethyl)azetidin-3-ol hydrochloride) in DMSO, followed by a final dilution in reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the diluted test compound solution to each well. Include wells for positive control (no inhibitor) and negative control (no enzyme).

    • Add 10 µL of the Polθ enzyme solution to all wells except the negative control.

    • Initiate the reaction by adding 10 µL of a master mix containing the DNA substrate and dNTPs.

    • Incubate the plate at 37 °C for 30 minutes.

  • Detection and Analysis:

    • Stop the reaction by adding an equal volume of 0.5 M EDTA.

    • Spot the reaction mixture onto a filter membrane (e.g., DE81 ion-exchange paper) to capture the DNA.

    • Wash the membrane multiple times with a wash buffer (e.g., 0.5 M Na₂HPO₄) to remove unincorporated labeled dNTPs.

    • Quantify the incorporated radioactivity or fluorescence on the membrane using a scintillation counter or fluorescence plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[2]

    • Trustworthiness Note: This assay is self-validating through the use of positive and negative controls. The positive control establishes the maximum enzyme activity, while the negative control establishes the background signal, ensuring that any observed inhibition is due to the test compound's effect on the enzyme.

Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount. The information below is synthesized from safety data sheets for closely related azetidine hydrochloride compounds.[10][11][12][13]

Table 2: GHS Hazard Information (Predicted)
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[10]
Skin Corrosion/Irritation2H315: Causes skin irritation[10][13]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[11][13]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[10][13]
  • Signal Word: Warning

  • Pictograms: GHS07 (Exclamation Mark)

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure eyewash stations and safety showers are readily accessible.[12]

  • Eye/Face Protection: Wear chemical safety goggles with side-shields.[11]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[10]

  • Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

Storage
  • Conditions: Keep the container tightly sealed.[11] Store in a cool, dry, and well-ventilated area away from incompatible materials.[10]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[12]

  • Stability: The hydrochloride salt is generally stable under recommended storage conditions.[10]

First Aid and Spill Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10][12]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[10]

  • Spill Response: Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10]

Conclusion

3-(Hydroxymethyl)azetidin-3-ol hydrochloride is more than a simple chemical; it is a sophisticated building block that embodies several key principles of modern medicinal chemistry. Its compact, rigid, and highly functionalized structure provides a powerful tool for drug designers to enhance potency, selectivity, and pharmacokinetic properties. As demonstrated by its successful incorporation into novel Polθ inhibitors, this azetidine derivative offers access to valuable chemical space and enables the development of next-generation therapeutics.[3] A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers looking to leverage its unique advantages in their own discovery programs.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis.
  • Azetidin-3-ol hydrochloride-SDS-MedChemExpress. (n.d.). MedChemExpress.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries - ACS Publications. (2012, August 1).
  • A. Azetidines are useful scaffolds in a broad area of disciplines. B.... - ResearchGate. (n.d.).
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents. (n.d.).
  • 3-(Hydroxymethyl)azetidine hydrochloride | C4H10ClNO - BuyersGuideChem. (n.d.). BuyersGuideChem.
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 16). TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, June 16). Fisher Scientific.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents. (2006, December 31).
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates | Request PDF - ResearchGate. (n.d.).
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (n.d.).
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024, April 1). Elsevier.
  • 3-(Hydroxymethyl)azetidine hydrochloride | 928038-44-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents. (n.d.).
  • 3-(2-Hydroxypropan-2-yl)azetidin-3-ol hydrochloride - PubChem. (n.d.). PubChem.

Sources

Foundational

3-(Hydroxymethyl)azetidin-3-ol hydrochloride literature review

An In-Depth Technical Guide to 3-(Hydroxymethyl)azetidin-3-ol Hydrochloride: A Versatile Scaffold in Modern Drug Discovery Authored by: A Senior Application Scientist Introduction: The Rise of Azetidines in Medicinal Che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Hydroxymethyl)azetidin-3-ol Hydrochloride: A Versatile Scaffold in Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Rise of Azetidines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic profiles is relentless. Among the various heterocyclic scaffolds, azetidines—four-membered nitrogen-containing rings—have emerged as privileged structures.[1][2] Their growing prevalence stems from a unique combination of properties:

  • Conformational Rigidity: The strained four-membered ring provides a well-defined three-dimensional geometry, allowing for precise spatial orientation of substituents to maximize interactions with biological targets.[2]

  • Improved Physicochemical Properties: Compared to more flexible or larger rings like pyrrolidines and piperidines, azetidines can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability.[3] The nitrogen atom within the azetidine ring is often less prone to metabolic N-dealkylation.[3]

  • Access to Novel Chemical Space: The distinct 3D arrangement of functional groups on the azetidine core enables the exploration of new chemical space, offering opportunities to develop ligands with enhanced properties and secure intellectual property.[3]

Several FDA-approved drugs, including baricitinib (a JAK inhibitor) and cobimetinib (a MEK1/2 inhibitor), feature the azetidine motif, underscoring its therapeutic relevance and success in clinical development.[1][2] This guide focuses on a particularly valuable derivative, 3-(Hydroxymethyl)azetidin-3-ol hydrochloride , a building block that combines the benefits of the azetidine core with the strategic placement of two hydroxyl groups, one of which is a metabolically robust tertiary alcohol.[4]

Core Compound Analysis: 3-(Hydroxymethyl)azetidin-3-ol Hydrochloride

3-(Hydroxymethyl)azetidin-3-ol hydrochloride is a bifunctional synthetic intermediate that has gained significant traction as a versatile building block. Its structure features a central azetidine ring substituted at the 3-position with both a hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for handling and use in various reaction conditions.[5]

The key innovation of this scaffold lies in the tertiary alcohol at the C3 position. Tertiary alcohols are significantly less susceptible to metabolic oxidation compared to primary or secondary alcohols.[4] This "metabolic shielding" can dramatically improve a drug candidate's pharmacokinetic profile by preventing rapid clearance. The primary alcohol of the hydroxymethyl group, in contrast, serves as a versatile synthetic handle for further elaboration and connection to other parts of a molecule.

Physicochemical Properties
PropertyValueSource
CAS Number 18621-18-6[5][6][7]
Molecular Formula C₃H₈ClNO[6][7][8]
Molecular Weight 109.55 g/mol [7][8]
Appearance White to Off-White Solid[6]
Melting Point 85-90 °C[6]
Solubility Soluble in water, DMSO, and methanol[6]
Stability Hygroscopic; should be stored in a dry, dark place[6]

Synthesis and Manufacturing Landscape

The synthesis of functionalized azetidines was historically challenging due to the inherent ring strain.[3] However, modern synthetic methodologies have made these scaffolds much more accessible. The preparation of 3-hydroxyazetidine derivatives, including the title compound, often starts from readily available precursors like epichlorohydrin and an appropriate amine.[9][10]

A common industrial approach involves a multi-step sequence that includes ring formation via intramolecular cyclization, followed by deprotection to yield the final hydrochloride salt.

General Synthetic Workflow

The synthesis of 3-hydroxyazetidine hydrochloride often employs a protecting group strategy to ensure regioselectivity and prevent unwanted side reactions. A representative pathway is illustrated below.

Synthesis_Workflow A Epichlorohydrin + Protected Amine (e.g., Benzylamine) B Ring Opening A->B Step 1 C Intramolecular Cyclization (Ring Closure) B->C Step 2 (Base) D N-Protected 3-Hydroxyazetidine C->D E Deprotection (e.g., Hydrogenolysis) D->E Step 3 F 3-Hydroxyazetidine E->F G Salt Formation (HCl) F->G Step 4 H 3-Hydroxyazetidine Hydrochloride G->H

Caption: Generalized synthetic route to 3-hydroxyazetidine hydrochloride.

Detailed Experimental Protocol: Synthesis from Benzylamine

This protocol is a representative example adapted from methodologies described in patent literature.[9][11] It utilizes benzylamine as a cost-effective starting material and protecting group.

Step 1: Synthesis of N-benzyl-3-hydroxyazetidine

  • Dissolve benzylamine in approximately 15 volumes of water in a reaction vessel equipped with a stirrer and cooling system.

  • Cool the solution to 0-5 °C.

  • Slowly add 1.3 equivalents of epichlorohydrin to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.

  • Stir the reaction for 12 hours at this temperature. Monitor the reaction for the consumption of starting materials using Gas Chromatography (GC).

  • Upon completion, a precipitate will form. Filter the solid product.

  • Wash the filter cake twice with water and then once with a suitable organic solvent (e.g., cold ethanol).

  • Dry the intermediate product, 1-benzyl-3-hydroxyazetidine, under vacuum. This step typically yields a product with >95% purity.[9]

Step 2: Deprotection to form 3-Hydroxyazetidine Hydrochloride

  • Dissolve the 1-benzyl-3-hydroxyazetidine intermediate in absolute ethanol.

  • Add a palladium-based catalyst, such as Palladium on Carbon (Pd/C) or Palladium Hydroxide on Carbon (Pd(OH)₂/C).

  • Hydrogenate the mixture in a Parr shaker apparatus under a hydrogen atmosphere (typically 3-4 atm) at room temperature.

  • The reaction is typically complete within 12-24 hours. Monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully filter off the catalyst.

  • Evaporate the filtrate to dryness under reduced pressure to yield the final product, 3-hydroxyazetidine hydrochloride, as a solid. This final step often results in high purity (>98%) and yield (>90%).[6][9]

Applications in Drug Discovery and Development

The true value of 3-(Hydroxymethyl)azetidin-3-ol lies in its application as a versatile scaffold for creating complex and potent therapeutic agents across multiple disease areas.

As a Bioisostere for Pyrrolidin-3-ol in Cancer Therapy
  • Causality: Replacing the five-membered pyrrolidine ring with the more compact four-membered azetidine ring alters the spatial vectors of the substituents. This modification can lead to improved binding affinity, enhanced selectivity, and a more favorable pharmacokinetic profile, all while maintaining the key hydrogen bonding interactions provided by the hydroxyl group.[12] In the case of the Polθ inhibitors, this substitution led to a potent and metabolically stable clinical candidate.[12]

A Key Building Block for Novel Antibiotics

The azetidine moiety is a critical component in the synthesis of advanced antibiotics, particularly certain fluoroquinolones.[10][14] 3-Hydroxyazetidine hydrochloride serves as a crucial precursor for introducing the azetidine ring into these molecules. This structural feature can enhance the drug's potency, broaden its spectrum of activity, and improve its pharmacokinetic properties, which is vital in the ongoing fight against antibiotic resistance.[14]

Scaffold for CNS-Active Agents

The conformationally constrained nature of the azetidine ring makes it an ideal scaffold for designing ligands that target receptors in the central nervous system (CNS). Novel 3-substituted azetidine derivatives have been designed and synthesized as triple reuptake inhibitors (TRIs) for serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[15] These molecules have potential as next-generation antidepressants. In these series, the substituents on the 3-position are critical for modulating activity at each of the monoamine transporters.[15]

Drug Discovery Workflow Application

The integration of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride into a drug discovery pipeline follows a logical progression from initial design to candidate validation.

Drug_Discovery_Workflow A Target Identification (e.g., Polθ in BRCA-deficient cancer) B Scaffold Hopping / Bioisosteric Replacement (e.g., Pyrrolidin-3-ol -> 3-Hydroxymethyl-azetidin-3-ol) A->B Design Phase C Library Synthesis (Utilizing the primary -OH as a synthetic handle) B->C Execution D In Vitro Screening (Potency, Selectivity Assays) C->D Testing E Structure-Activity Relationship (SAR) Optimization D->E Analysis E->C Iterative Optimization F ADMET & PK Profiling (Metabolic stability due to 3° alcohol) E->F Validation G Lead Candidate Selection F->G Decision

Caption: Application workflow in a typical drug discovery campaign.

Conclusion

3-(Hydroxymethyl)azetidin-3-ol hydrochloride is more than just a chemical intermediate; it is a powerful tool for innovation in medicinal chemistry. Its unique structure, combining the favorable properties of the azetidine core with the metabolic stability of a tertiary alcohol and the synthetic versatility of a primary alcohol, provides a robust platform for developing next-generation therapeutics. From oncology to infectious diseases and CNS disorders, this small but mighty scaffold is enabling researchers and drug development professionals to address complex biological targets and design safer, more effective medicines. As synthetic methodologies continue to improve, the accessibility and application of this and other functionalized azetidines are set to expand, further cementing their role as a cornerstone of modern drug discovery.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry.
  • Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. [Source Not Available].
  • Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. [Source Not Available].
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Europe PMC.
  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. [Source Not Available].
  • Azetidin-3-ol synthesis. ChemicalBook.
  • 3-hydroxy-azetidine hydrochloride Drug Inform
  • CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride. CymitQuimica.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.
  • 3-Hydroxyazetidine hydrochloride. ChemicalBook.
  • Azetidines. Fisher Scientific.
  • 3-Hydroxyazetidine hydrochloride. PubChem.
  • Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery.

Sources

Exploratory

The Privileged Azetidine Scaffold in Modern Medicinal Chemistry: Biological Activity, Mechanisms, and Clinical Applications

Executive Summary The azetidine ring—a saturated, four-membered nitrogen-containing heterocycle—has transitioned from a synthetic curiosity to a highly privileged scaffold in modern drug discovery. Historically limited b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring—a saturated, four-membered nitrogen-containing heterocycle—has transitioned from a synthetic curiosity to a highly privileged scaffold in modern drug discovery. Historically limited by synthetic accessibility and inherent ring strain, continuous advancements in transition-metal catalysis and C-H amination have unlocked a vast chemical space for azetidine-containing molecules. Today, azetidines are strategically deployed by medicinal chemists to restrict molecular conformation, lower the entropic penalty of target binding, and optimize the sp3-carbon fraction (Fsp3) of drug candidates[1][2]. This technical guide provides an in-depth analysis of the biological activity of azetidine-containing compounds, elucidating the mechanistic causality behind their efficacy, and outlining self-validating experimental workflows for their development.

Structural and Physicochemical Rationale

The incorporation of an azetidine ring into a pharmacophore is rarely accidental; it is a calculated decision driven by precise physicochemical parameters.

  • Conformational Rigidity and Entropy: Small monocyclic scaffolds like azetidine are preferable for limiting molecular flexibility because they contribute minimally to the total molecular weight and lipophilicity[2]. By predefining the spatial orientation of molecular fragments, azetidines decrease the entropy of molecular binding, thereby increasing the affinity of the drug candidate for its biological target[2].

  • Ring Strain and sp3 Character: The compact nature of the four-membered ring introduces substantial angle strain, placing azetidines between aziridines and pyrrolidines in terms of chemical reactivity[1]. This sp3-rich character enhances aqueous solubility and metabolic stability, allowing the molecule to navigate complex biological environments without premature degradation[1][3].

  • Vectorial Projection: Azetidines provide well-defined three-dimensional frameworks that support advanced molecular design, allowing access to spatial orientations that are often unattainable with larger or less strained rings[1].

Pharmacological Landscape & FDA-Approved Azetidines

Azetidine derivatives demonstrate broad pharmacological potential, ranging from central nervous system (CNS) modulators to potent antibacterial and anticancer agents[3]. The clinical validation of this scaffold is evidenced by several FDA-approved therapeutics.

Quantitative Comparison of Key Azetidine-Containing Drugs
Drug NamePrimary TargetMolecular WeightKey Quantitative MetricClinical IndicationRole of Azetidine Scaffold
Baricitinib JAK1 / JAK2371.40 g/mol High selectivity for JAK1/2 over JAK3[4]Rheumatoid Arthritis, AlopeciaEnhances metabolic stability and positions the pyrazole ring for optimal hinge-binding[4].
Cobimetinib MEK1 / MEK2531.30 g/mol [5]IC50 (RCC cells) 0.006–0.8 μM[6]Melanoma (BRAF V600E)[5]Projects into the catalytic loop; NH group forms a critical H-bond with Asp190[7].
Azelnidipine Calcium Channels582.60 g/mol Superior BP lowering vs. Amlodipine[8]Hypertension[2]Imparts conformational rigidity, improving receptor selectivity and duration of action[2].
Ezetimibe NPC1L1409.40 g/mol High target specificityHypercholesterolemiaThe azetidin-2-one (monocyclic β-lactam) core acts as the primary pharmacophore[9].

Core Biological Activities & Mechanistic Pathways

Kinase Inhibition in Autoimmunity: The Baricitinib Mechanism

Baricitinib is an orally active, selective, and reversible inhibitor of Janus kinases (JAK1 and JAK2)[4]. In autoimmune conditions like rheumatoid arthritis, cytokines bind to cell surface receptors, triggering the activation of JAKs. These kinases subsequently phosphorylate Signal Transducers and Activators of Transcription (STATs), which dimerize and translocate to the nucleus to upregulate pro-inflammatory genes[10][11]. Baricitinib interrupts this intracellular signaling cascade by acting as an ATP-competitive inhibitor at the JAK active site[11]. The azetidine moiety in baricitinib is crucial for maintaining a low molecular weight while providing the exact spatial geometry required to fit within the ATP-binding pocket, thereby preventing the production of pathogenic cytokines like IL-6 and IFN-γ[4].

JAK_STAT Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Janus Kinase (JAK1 / JAK2) Receptor->JAK Activates STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylates Nucleus Gene Transcription (Inflammation) STAT->Nucleus Translocates & Dimerizes Baricitinib Baricitinib (Azetidine Scaffold) Baricitinib->JAK ATP-Competitive Inhibition

Fig 1. Baricitinib-mediated inhibition of the JAK-STAT inflammatory signaling pathway.

Allosteric Modulation in Oncology: The Cobimetinib Mechanism

Cobimetinib is a highly selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/MEK2), central components of the RAS/RAF/MEK/ERK signal transduction pathway[5]. Unlike ATP-competitive inhibitors, cobimetinib binds to MEK1/2 in an allosteric pocket adjacent to the ATP binding site[7]. Structural biology reveals the precise causality of the azetidine ring in this interaction: the conformational constraint provided by the piperidine-azetidine system forces the azetidine arm to project efficiently into the catalytic loop region of the kinase[7]. This specific orientation allows the secondary amine (NH group) of the azetidine ring to form a critical hydrogen bond with the Asp190 residue, locking the kinase in an inactive state and halting cellular proliferation in BRAF V600E mutated melanomas[5][7].

Antimicrobial and Antitubercular Activity

Beyond kinase inhibition, the azetidine-2-one (β-lactam) skeleton is the foundational pharmacophore for the most widely employed class of antibiotics[12]. Recent medicinal chemistry efforts have expanded this utility by synthesizing novel substituted azetidines that exhibit superior antibacterial activity against quinolone-susceptible MRSA and Mycobacterium tuberculosis[9][13]. The high ring strain of the azetidin-2-one core makes it highly reactive toward the serine hydroxyl group in the active site of bacterial penicillin-binding proteins (PBPs), leading to irreversible acylation and cell wall synthesis inhibition.

Experimental Workflows & Protocols

To successfully harness azetidines in drug discovery, researchers must employ robust, self-validating experimental systems. Below are detailed methodologies for the synthesis and biological evaluation of azetidine compounds.

Protocol 1: Synthesis of Functionalized Azetidines via C-H Amination

Causality: Classical intramolecular cyclizations (e.g., Gabriel synthesis) often suffer from low yields and lack generality. Transition-metal-catalyzed C-H amination is selected because it enables the direct formation of the azetidine ring from acyclic amine precursors under mild conditions, preserving sensitive functional groups for late-stage lead optimization.

  • Precursor Preparation: Dissolve the acyclic aliphatic amine precursor (1.0 equiv) in an anhydrous, non-coordinating solvent (e.g., dichloromethane or toluene) under an inert argon atmosphere.

  • Catalyst Addition: Add a transition-metal catalyst (e.g., Palladium(II) acetate or an Iridium complex, 5-10 mol%) and a suitable oxidant (e.g., PhI(OAc)2, 1.5 equiv) to drive the catalytic cycle.

  • Cyclization Reaction: Stir the reaction mixture at 60–80 °C for 12–24 hours. Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC) or LC-MS.

  • Quenching and Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude azetidine product using flash column chromatography.

  • Self-Validation Step: Confirm the structural integrity and sp3-hybridized ring strain using 1H-NMR, 13C-NMR, and Fourier transform infrared (FTIR) spectroscopy[14]. The presence of characteristic highly shielded proton signals (~2.0–3.5 ppm) validates the formation of the four-membered ring.

Protocol 2: Self-Validating In Vitro Kinase Inhibition Assay (FRET-Based)

Causality: To accurately assess the binding affinity of newly synthesized azetidine derivatives (e.g., targeting MEK or JAK), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. TR-FRET provides real-time kinetic data rather than static end-point data, eliminating auto-fluorescence interference and allowing for the calculation of highly precise IC50 values.

  • Reagent Preparation: Prepare a master mix containing the target recombinant kinase (e.g., JAK1), a fluorophore-labeled peptide substrate, and ATP at a concentration near its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the azetidine test compound in DMSO. Transfer the compounds to a 384-well microplate.

  • Reaction Initiation: Add the kinase/substrate master mix to the microplate. Incubate for 15 minutes at room temperature to allow pre-equilibration. Initiate the reaction by adding ATP.

  • Signal Detection: Read the plate using a microplate reader equipped with TR-FRET filters (e.g., Excitation: 340 nm, Emission: 615 nm / 665 nm) after a 60-minute incubation.

  • Self-Validation (Orthogonal Confirmation): To rule out false positives caused by compound aggregation or assay interference, subject all hits (IC50 < 100 nM) to an orthogonal Differential Scanning Fluorimetry (DSF) assay. In DSF, the true binding of the azetidine compound will shift the melting temperature (Tm) of the kinase, proving direct target engagement. Include a known FDA-approved inhibitor (e.g., Baricitinib or Tofacitinib) as a positive control[4].

Workflow Design In Silico Design (Azetidine Scaffold) Synthesis Chemical Synthesis (C-H Amination) Design->Synthesis Screening In Vitro Screening (FRET Kinase Assay) Synthesis->Screening Validation Orthogonal Validation (Thermal Shift Assay) Screening->Validation Lead Lead Optimization (PK/ADME) Validation->Lead Lead->Design SAR Feedback Loop

Fig 2. Self-validating workflow for the discovery and optimization of azetidine-based drugs.

References

  • Benchchem. The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers.
  • Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate (2026).
  • PubMed / NIH. Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Life Chemicals. Substituted Azetidines in Drug Discovery | Building Blocks.
  • Enamine. Azetidines.
  • Simson Pharma. Exploring Baricitinib : Applications, Advantages & Mechanisms.
  • Therapeutic Goods Administration (TGA). Australian Public Assessment Report for Baricitinib.
  • PubChem - NIH. Cobimetinib | C21H21F3IN3O2 | CID 16222096.
  • Millet et al. (A) Co-crystal structure of cobimetinib... ResearchGate.
  • PubMed / NIH. Preclinical activity of cobimetinib alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma.
  • Advanced Journal of Chemistry. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
  • QxMD. Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • PMC - NIH. Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases.

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of 3-Hydroxyazetidine Derivatives

Introduction & Strategic Overview 3-Hydroxyazetidine derivatives are highly prized scaffolds in modern medicinal chemistry. As rigid, polar, four-membered heterocycles, they are frequently deployed as bioisosteres to mod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

3-Hydroxyazetidine derivatives are highly prized scaffolds in modern medicinal chemistry. As rigid, polar, four-membered heterocycles, they are frequently deployed as bioisosteres to modulate physicochemical properties—such as lowering lipophilicity (logP), altering pKa, and improving metabolic stability compared to acyclic amines or larger heterocycles.

However, the stereoselective functionalization of these strained rings is notoriously difficult. Under standard basic or nucleophilic conditions, the inherent ring strain (~26 kcal/mol) often leads to undesired ring-opening or aldol-type side reactions. To overcome this, synthetic chemists rely on two field-proven strategies to access stereodefined 3-hydroxyazetidines:

  • Diastereoselective α-Lithiation: Utilizing directing groups to functionalize pre-existing 3-hydroxyazetidine cores [1].

  • Enantioselective α-Alkylation via Chiral Hydrazones: De novo generation of chiral centers on azetidin-3-ones, followed by stereoselective reduction [2].

This application note provides detailed mechanistic insights and self-validating experimental protocols for both approaches.

Mechanistic Insights & Causality

Strategy A: Directed α-Lithiation of N-Thiopivaloylazetidin-3-ol

Standard protecting groups (e.g., Boc, Cbz) fail to sufficiently stabilize highly strained α-lithioazetidines, leading to rapid decomposition. Hodgson et al. resolved this by employing an N-thiopivaloyl protecting group [1].

  • Causality of the Directing Group: The thiocarbonyl sulfur strongly coordinates to the lithium ion, thermodynamically stabilizing the carbanion intermediate and suppressing ring-opening.

  • Causality of Stoichiometry: The protocol requires exactly 2.2 equivalents of sec-butyllithium (s-BuLi). The first equivalent deprotonates the free C3-hydroxyl group to form an alkoxide. This alkoxide sterically and stereoelectronically shields the cis-face, directing the second equivalent of s-BuLi to selectively abstract the trans α-proton, ensuring high trans-diastereoselectivity during electrophilic trapping.

Strategy B: Enantioselective Alkylation via SAMP/RAMP Hydrazones

Direct asymmetric α-alkylation of azetidin-3-ones is highly prone to self-condensation. Shipman et al. circumvented this by converting the ketone into a chiral SAMP (or RAMP) hydrazone [2].

  • Causality of the Chiral Auxiliary: Condensation with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) locks the unstable ketone into a rigid imine derivative.

  • Causality of Facial Selectivity: Deprotonation with LDA forms a conformationally rigid aza-enolate. The methoxymethyl ether of the SAMP auxiliary chelates the lithium ion, effectively shielding one face of the enolate. Incoming electrophiles are forced to approach from the opposite, unhindered face, yielding excellent enantiomeric excess (ee).

Quantitative Data Summary

The following table summarizes the expected yields and stereoselectivities for key electrophilic transformations using both methodologies.

Synthetic StrategyStarting MaterialReagents / ElectrophileTarget ProductYield (%)Stereoselectivity
Directed α-Lithiation [1]N-Thiopivaloylazetidin-3-ols-BuLi, MeItrans-2-Methyl-3-hydroxyazetidine78dr > 9:1 (trans:cis)
Directed α-Lithiation [1]N-Thiopivaloylazetidin-3-ols-BuLi, PhCHOtrans-2-(Hydroxyphenylmethyl)-...65trans selective
SAMP Hydrazone Alkylation [2]N-Boc-azetidin-3-oneSAMP, LDA, Allyl-Br(R)-2-Allyl-N-Boc-azetidin-3-one7485% ee
SAMP Hydrazone Alkylation [2]N-Boc-azetidin-3-oneSAMP, LDA, Bn-Br(R)-2-Benzyl-N-Boc-azetidin-3-one6882% ee

Experimental Protocols

Protocol 1: Synthesis of trans-2-Substituted 3-Hydroxyazetidines via α-Lithiation [1]

1. Preparation & Alkoxide Formation:

  • Flame-dry a Schlenk flask under argon. Add N-thiopivaloylazetidin-3-ol (1.0 mmol, 1.0 equiv) and dissolve in anhydrous THF (10 mL).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Validation Check: Ensure the internal temperature is strictly ≤ -75 °C to prevent premature decomposition of the organolithium species.

2. Directed Lithiation:

  • Add s-BuLi (1.4 M in cyclohexane, 2.2 mmol, 2.2 equiv) dropwise over 10 minutes via syringe pump.

  • Stir the resulting bright yellow solution at -78 °C for exactly 30 minutes to ensure complete formation of the lithium-coordinated intermediate.

3. Electrophile Trapping:

  • Add the desired electrophile (e.g., methyl iodide, 1.5 mmol, 1.5 equiv) neat, dropwise.

  • Maintain the reaction at -78 °C for 2 hours.

  • Validation Check: TLC monitoring (Hexane/EtOAc 6:4) should indicate the disappearance of the starting material and the formation of a less polar product spot.

4. Quench & Workup:

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (5 mL). Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography to isolate the trans-2-substituted 3-hydroxyazetidine.

Protocol 2: Enantioselective Synthesis via SAMP Hydrazone[2]

1. Hydrazone Formation:

  • In a sealed tube, combine N-Boc-azetidin-3-one (1.0 mmol, 1.0 equiv) and SAMP (1.1 mmol, 1.1 equiv). Heat the neat mixture to 65 °C for 16 hours.

  • Remove the water byproduct under high vacuum to yield the crude hydrazone quantitatively.

2. Metalation & Alkylation:

  • Dissolve the crude hydrazone in anhydrous THF (8 mL) under argon and cool to -78 °C.

  • Add freshly prepared LDA (1.1 mmol, 1.1 equiv) dropwise. Stir for 4 hours at -78 °C.

  • Validation Check: A distinct color change to deep orange indicates successful aza-enolate formation.

  • Add the alkyl halide (e.g., allyl bromide, 1.2 mmol, 1.2 equiv). Stir at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 14 hours.

3. Hydrolysis & Reduction:

  • Quench the mixture with saturated aqueous oxalic acid (10 mL) and stir vigorously at room temperature for 4 hours to cleave the chiral auxiliary.

  • Extract with Et₂O (3 × 15 mL), wash with saturated NaHCO₃, dry (MgSO₄), and concentrate to yield the chiral 2-substituted azetidin-3-one.

  • To obtain the final 3-hydroxyazetidine, dissolve the ketone in MeOH (5 mL), cool to 0 °C, and add NaBH₄ (1.5 equiv). Stir for 1 hour, quench with H₂O, and extract with EtOAc.

Workflow & Pathway Visualizations

G A N-Thiopivaloylazetidin-3-ol B Alkoxide Formation (1st eq. s-BuLi) A->B Deprotonation of -OH C Directed α-Lithiation (2nd eq. s-BuLi) B->C C2 Deprotonation D Lithium-Coordinated Intermediate C->D C=S Coordination stabilizes anion E trans-2-Substituted 3-Hydroxyazetidine D->E Electrophile (E+) Trapping

Caption: Diastereoselective α-lithiation mechanism directed by the N-thiopivaloyl group.

G A N-Boc-azetidin-3-one B SAMP Hydrazone (Chiral Auxiliary) A->B SAMP 65°C C Lithiated Aza-enolate (Facial Control) B->C LDA, THF -78°C D Alkylated Hydrazone C->D Electrophile (R-X) E Chiral 2-Substituted Azetidin-3-one D->E Oxalic Acid Hydrolysis F Chiral 2-Substituted 3-Hydroxyazetidine E->F NaBH4 Reduction

Caption: Enantioselective workflow for 3-hydroxyazetidine derivatives via SAMP hydrazone alkylation.

References

  • Title: α-Lithiation–Electrophile Trapping of N-Thiopivaloylazetidin-3-ol: Stereoselective Synthesis of 2-Substituted 3-Hydroxyazetidines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

Application Note: Comprehensive Characterization of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride

Introduction 3-(Hydroxymethyl)azetidin-3-ol hydrochloride (CAS No: 934665-98-2 / 928038-44-2) is a functionalized azetidine derivative of increasing importance in medicinal chemistry and drug development.[1] Its strained...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(Hydroxymethyl)azetidin-3-ol hydrochloride (CAS No: 934665-98-2 / 928038-44-2) is a functionalized azetidine derivative of increasing importance in medicinal chemistry and drug development.[1] Its strained four-membered ring, substituted with two hydrophilic groups, makes it a valuable and versatile building block for synthesizing novel scaffolds and active pharmaceutical ingredients (APIs). The hydrochloride salt form generally enhances stability and aqueous solubility.[2]

Given its role as a critical starting material, the unambiguous confirmation of its structure, purity, and stability is paramount. A failure to adequately characterize such a building block can have cascading effects on synthetic outcomes, yield, and the impurity profile of the final API. This application note provides a comprehensive suite of analytical methods and detailed protocols for the robust characterization of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride, ensuring its quality and suitability for research and drug development professionals.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(Hydroxymethyl)azetidin-3-ol hydrochloride, ¹H NMR confirms the presence and connectivity of all hydrogen atoms, while ¹³C NMR identifies all unique carbon environments. These techniques together provide an unambiguous fingerprint of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride and dissolve it in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for hydrochloride salts to ensure complete dissolution and to observe the exchange of labile protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 200 ppm.[3]

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation and Expected Results

The protonated amine and hydroxyl protons are labile and may exchange with the solvent, leading to broad signals or their absence. Using D₂O will result in the exchange of these protons for deuterium, causing their signals to disappear.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in D₂O

Atom Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity (¹H) Integration (¹H)
CH₂ (Ring, C2/C4) ~3.9 - 4.2 ~55-60 d 2H
CH₂ (Ring, C2/C4) ~3.9 - 4.2 ~55-60 d 2H
CH₂OH (C5) ~3.7 - 3.9 ~60-65 s 2H

| C-OH (Ring, C3) | - | ~70-75 | - | - |

Causality: The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. The diastereotopic protons on the azetidine ring are expected to appear as distinct signals, likely doublets due to geminal coupling. The hydroxymethyl protons are expected to be a singlet as there are no adjacent protons to couple with. The quaternary carbon (C3) will likely show a weaker signal in the ¹³C spectrum.[4]

Caption: Structure of 3-(Hydroxymethyl)azetidin-3-ol cation.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle of the Method: HPLC is an essential technique for separating, identifying, and quantifying each component in a mixture, making it ideal for assessing the purity of pharmaceutical compounds. Due to the high polarity of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride, traditional reversed-phase chromatography is often ineffective. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method as it is specifically designed for the retention and separation of polar and hydrophilic compounds.[5]

Experimental Protocol: HILIC-CAD/ELSD Method

Causality: This method is chosen because the HILIC stationary phase promotes retention of the highly polar analyte. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is selected because the analyte lacks a strong UV chromophore, making these universal detectors more suitable for quantification.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a CAD or ELSD detector.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • The sample for analysis should be prepared at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

Table 2: HILIC HPLC Method Parameters

Parameter Condition
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

| Detector | CAD or ELSD |

Data Interpretation

The primary peak in the chromatogram corresponds to 3-(Hydroxymethyl)azetidin-3-ol. The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. Any additional peaks represent impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Compound Solvent Dissolve in ACN/H₂O Sample->Solvent Dilute Prepare Standards Solvent->Dilute Inject Inject Sample Dilute->Inject Column HILIC Separation Inject->Column Detect CAD / ELSD Detection Column->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: General workflow for HPLC purity analysis.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Principle of the Method: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the target compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like the subject compound.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.[6]

  • Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI (+)

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

Data Interpretation

The free base, 3-(Hydroxymethyl)azetidin-3-ol, has a molecular formula of C₄H₉NO and a monoisotopic mass of 103.06 g/mol . In positive ESI mode, the primary ion observed will be the protonated molecule [M+H]⁺.

  • Expected [M+H]⁺: m/z = 104.07

  • Potential Adducts: [M+Na]⁺ at m/z 126.05 or [M+K]⁺ at m/z 142.02 may also be observed.

  • Fragmentation: Tandem MS (MS/MS) can induce fragmentation. Common losses for alcohols and amines include water (H₂O, loss of 18 Da) and ammonia (NH₃, loss of 17 Da), though ring opening would be required for the latter.[7][8] Cleavage of the hydroxymethyl group (-CH₂OH, loss of 31 Da) is also a plausible fragmentation pathway.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of the Method: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[9] It provides a characteristic "fingerprint" spectrum that confirms the presence of key structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Causality: ATR is a modern, rapid technique that requires minimal sample preparation and is ideal for analyzing solid powders directly.[10]

  • Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR clamp to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Average 16-32 scans to improve the signal-to-noise ratio.

Data Interpretation

The FTIR spectrum will confirm the presence of the hydroxyl and amine functional groups.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3400 - 3200 (broad) O-H and N-H Stretching
2960 - 2850 C-H (Aliphatic) Stretching
~1600 N-H Bending (Scissoring)
1150 - 1050 C-O Stretching (Alcohol)

| 1250 - 1020 | C-N | Stretching (Amine) |

Note: The broadness of the 3400-3200 cm⁻¹ band is due to hydrogen bonding from both the alcohol and the protonated amine.

Thermal Properties Analysis (TGA/DSC)

Principle of the Method: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing information about thermal stability, decomposition, and the presence of volatiles like water.[11] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events like melting, crystallization, and glass transitions.[12]

Experimental Protocol: TGA and DSC
  • Instrumentation: A simultaneous TGA-DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic TGA/DSC pan.

  • TGA Parameters:

    • Temperature Range: 30 °C to 400 °C

    • Heating Rate: 10 °C/min

    • Purge Gas: Nitrogen at 20-50 mL/min

  • DSC Parameters:

    • Temperature Range: 30 °C to 250 °C (or above the melt if stable)

    • Heating Rate: 10 °C/min

    • Purge Gas: Nitrogen at 20-50 mL/min

Data Interpretation
  • TGA: The TGA thermogram will show a stable baseline until the onset of decomposition. A sharp weight loss indicates thermal decomposition. If the compound is a hydrate, an initial weight loss corresponding to the loss of water will be observed at lower temperatures (typically <120 °C).

  • DSC: The DSC thermogram will show an endothermic peak corresponding to the melting point of the compound. For hydrochloride salts, decomposition often occurs at or near the melting point. The peak temperature of the endotherm is taken as the melting point. One supplier of the related Azetidin-3-ol hydrochloride reports a melting point of 85-90 °C.[13] The subject compound is expected to have a distinct melting point that can be used as a quality control parameter.

Elemental Analysis (CHN)

Principle of the Method: Combustion analysis provides the weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in a compound. This technique is a fundamental test of purity and confirms that the empirical formula is consistent with the proposed structure.[14]

Protocol: Combustion Analysis
  • Instrumentation: A dedicated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the dry sample into a tin capsule.

  • Analysis: The sample is combusted at high temperatures (≥900 °C) in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.[15]

Data Interpretation

The experimental weight percentages are compared to the theoretical values calculated from the molecular formula, C₄H₁₀ClNO₂ (MW: 139.58 g/mol , note this is the correct MW for the hydrochloride salt of the specified compound, not 123.58 which is for C4H9NO.HCl).

Table 4: Theoretical Elemental Composition

Element Theoretical Weight %
Carbon (C) 34.42%
Hydrogen (H) 7.22%
Nitrogen (N) 10.03%
Chlorine (Cl) 25.40%

| Oxygen (O) | 22.92% |

A result is considered acceptable if the experimental values are within ±0.4% of the theoretical values, confirming the elemental composition and high purity of the material.[16]

References

  • Exelixis Inc. (2012). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • D'Erasmo, F., et al. (2015).
  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. Available at: [Link]

  • Aspira Chemical. 928038-44-2 | 3-(Hydroxymethyl)azetidine hydrochloride, 96%. Available at: [Link]

  • Daly, K. M., et al. (2018). An International Study Evaluating Elemental Analysis. ACS Omega. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB.
  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available at: [Link]

  • Stoyanov, N., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • PharmaCompass. 3-hydroxy-azetidine hydrochloride Drug Information. Available at: [Link]

  • Universidad Complutense Madrid. ELEMENTAL MICROANALYSIS: THE STUDY OF LIFE-ASSOCIATED CHEMICAL ELEMENTS. Available at: [https://www.ucm.es/otri/ elemental-microanalysis-the-study-of-life-associated-chemical-elements]([Link] elemental-microanalysis-the-study-of-life-associated-chemical-elements)

  • Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

  • Elementar. Elemental analysis: operation & applications. Available at: [Link]

  • Edinburgh Instruments. (n.d.). API Identification Using FTIR Spectroscopy. Available at: [Link]

  • Waters Corporation. (n.d.). Modernization of a HILIC USP Impurity Method for Cetirizine Hydrochloride Tablets. Available at: [Link]

  • De Bleye, C., et al. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI. Available at: [Link]

  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry.
  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Available at: [Link]

Sources

Method

Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride

Introduction: The Structural Significance of a Versatile Building Block 3-(Hydroxymethyl)azetidin-3-ol hydrochloride is a key heterocyclic building block in modern medicinal chemistry. The strained four-membered azetidin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of a Versatile Building Block

3-(Hydroxymethyl)azetidin-3-ol hydrochloride is a key heterocyclic building block in modern medicinal chemistry. The strained four-membered azetidine ring, decorated with hydroxyl and hydroxymethyl functionalities, provides a rigid scaffold that allows for precise three-dimensional orientation of substituents, making it a valuable component in the design of novel therapeutics.[1][2] Accurate and unambiguous structural characterization is paramount for its use in drug development and other synthetic applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation of such organic molecules in solution.[3][4] This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride. We will delve into optimized protocols for sample preparation and data acquisition, followed by a thorough interpretation of the spectral data. The causality behind experimental choices, particularly solvent selection, will be emphasized to address the analytical challenges posed by the molecule's exchangeable protons (hydroxyl and ammonium) and the complex spin systems of the azetidine core.[5][6][7]

Molecular Structure and NMR Environments

To facilitate spectral interpretation, the atoms of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride are numbered as shown below. The molecule possesses three distinct carbon environments and four unique proton environments, not including the exchangeable protons.

Caption: Structure of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride with atom numbering.

  • Proton (¹H) Environments:

    • H2/H4: Diastereotopic methylene protons of the azetidine ring.

    • H5: Methylene protons of the hydroxymethyl group.

    • N⁺H₂: Two equivalent ammonium protons.

    • C3-OH & C5-OH: Two hydroxyl protons.

  • Carbon (¹³C) Environments:

    • C2/C4: Equivalent methylene carbons of the azetidine ring.

    • C3: Quaternary carbon attached to two oxygen atoms and two carbon atoms.

    • C5: Methylene carbon of the hydroxymethyl group.

Experimental Protocols: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters. The following protocols are designed to yield high-resolution, interpretable spectra.

Protocol: NMR Sample Preparation

The choice of solvent is the most critical decision for this analyte due to the presence of multiple exchangeable protons.

  • Causality of Solvent Choice: Protons on heteroatoms like oxygen and nitrogen (-OH, -NH) can rapidly exchange with deuterium atoms in protic deuterated solvents (e.g., D₂O, CD₃OD).[7][8] This exchange leads to the disappearance of their signals from the ¹H NMR spectrum. To observe these crucial protons, an aprotic polar solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is required, as it slows down the exchange rate and does not possess exchangeable deuterium.[5][6]

Materials:

  • 3-(Hydroxymethyl)azetidin-3-ol hydrochloride sample

  • Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

  • High-quality 5 mm NMR tubes

  • Volumetric flask and Pasteur pipettes

  • Filter (e.g., cotton plug in pipette)

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 15-25 mg for ¹³C NMR) into a clean, dry vial.[9][10]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[11] Vortex or gently swirl until the solid is completely dissolved. The hydrochloride salt form enhances solubility in polar solvents like DMSO.

  • Filtration (If Necessary): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[11][12] A homogenous, particle-free solution is essential for optimal magnetic field shimming and high-resolution spectra.[10]

  • Transfer: Carefully transfer the solution into the NMR tube, ensuring a sample height of 4-5 cm (approx. 0.6-0.7 mL).[10]

  • Capping & Labeling: Cap the NMR tube securely and label it clearly.

Protocol: NMR Data Acquisition

The following parameters are recommended for a standard 400-600 MHz NMR spectrometer.

Parameter ¹H NMR (Proton) ¹³C NMR (Carbon) Rationale
Solvent DMSO-d₆DMSO-d₆To observe exchangeable protons and solubilize the salt.
Temperature 298 K (25 °C)298 K (25 °C)Standard reference temperature.
Pulse Program zg30zgpg30Standard 30° pulse for quantitative ¹H; power-gated decoupling for ¹³C.
Relaxation Delay (D1) 2-5 s2 sAllows for full relaxation of protons, crucial for accurate integration.
Acquisition Time (AQ) 3-4 s1-2 sEnsures good digital resolution.
Number of Scans (NS) 8-161024-4096Sufficient for good signal-to-noise (S/N) for ¹H; more scans needed for ¹³C due to low natural abundance.
Spectral Width (SW) 12-16 ppm220-240 ppmCovers the full range of expected chemical shifts.
Reference TMS (0 ppm) or residual DMSO (δ ~2.50 ppm)DMSO-d₆ (δ ~39.52 ppm)Internal standard for accurate chemical shift calibration.[5]

For unambiguous assignments, 2D NMR experiments are highly recommended. An HSQC (Heteronuclear Single Quantum Coherence) experiment is invaluable for correlating each proton signal directly to the carbon it is attached to, providing a self-validating system for the proposed structure.[12]

Spectral Analysis and Data Interpretation

¹H NMR Spectrum: Decoding the Signals

The ¹H NMR spectrum in DMSO-d₆ is expected to show four main regions of interest, plus the exchangeable proton signals.

Assignment (Atom No.) Expected δ (ppm) Multiplicity Integration Interpretation & Key Insights
N⁺H₂ 8.5 - 9.5Broad singlet2HThe acidic ammonium protons are significantly deshielded and appear downfield. Broadness is due to quadrupolar coupling with ¹⁴N and exchange.[5][8]
C3-OH & C5-OH 4.5 - 6.0Broad singlets2HHydroxyl protons. Their chemical shifts are highly variable and dependent on concentration, temperature, and water content.[6][8] In pure, dry DMSO, coupling to adjacent CH₂ may sometimes be resolved.
H2 / H4 ~3.8 - 4.2Multiplet (m)4HThese protons on the azetidine ring are chemically equivalent but magnetically non-equivalent (diastereotopic). They will exhibit complex splitting due to geminal coupling to each other and vicinal coupling to the N⁺H₂ protons.
H5 (-CH₂OH) ~3.5 - 3.7Singlet (s) or Triplet (t)2HExpected to be a singlet if fast exchange decouples it from the C5-OH proton. If exchange is slow, it may appear as a triplet due to coupling with the OH proton.
¹³C NMR Spectrum: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments.

Assignment (Atom No.) Expected δ (ppm) Interpretation & Key Insights
C3 70 - 80This quaternary carbon is the most downfield of the aliphatic signals due to the deshielding effect of being bonded to two electronegative oxygen atoms (from -OH and -CH₂OH).
C5 (-CH₂OH) 60 - 65The hydroxymethyl carbon, shifted downfield by the attached hydroxyl group.
C2 / C4 50 - 55The two equivalent methylene carbons of the azetidine ring. Their chemical shift is typical for carbons adjacent to a nitrogen atom in a strained ring system.[12][13]

Workflow and Data Validation

A logical workflow ensures that the final structural assignment is robust and trustworthy. The process is self-validating by correlating data from orthogonal experiments.

G cluster_0 Preparation & Acquisition cluster_1 Data Analysis cluster_2 Validation & Confirmation A Sample Weighing & Dissolution (DMSO-d6) B Transfer to NMR Tube A->B C 1D ¹H & ¹³C Acquisition B->C D Process 1D Spectra (FT, Phasing, Baseline) C->D E Assign Signals (Shifts, Integrals, Multiplicity) D->E F Propose Initial Structure E->F H Correlate ¹H-¹³C & ¹H-¹H Signals E->H G Acquire 2D NMR (HSQC, COSY) F->G If Ambiguous G->H H->F Refine I Final Validated Structure H->I

Caption: Recommended workflow for NMR-based structure elucidation and validation.

Conclusion

The protocols and spectral interpretations provided herein offer a comprehensive framework for the ¹H and ¹³C NMR analysis of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride. By selecting DMSO-d₆ as the solvent, the otherwise elusive exchangeable protons can be observed, providing a complete proton inventory of the molecule. The predicted chemical shifts and multiplicities serve as a reliable guide for researchers. For absolute structural confirmation, especially in the context of drug development and regulatory submissions, complementing 1D NMR with 2D experiments like HSQC is a critical step for data validation. This rigorous approach ensures the highest level of scientific integrity and confidence in the structural assignment.

References

  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]

  • Hydroxyl Groups in NMR : r/Chempros - Reddit. (2023, March 16). Retrieved from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Gudelis, E., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ¹H NMR Spectroscopy - University of Regensburg. (n.d.). Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Journal of Chemical and Pharmaceutical Research, 10(7), 104-110.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. Retrieved from [Link]

  • Cossy, J., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Science, 6(9), 5423-5429.
  • NMR Sample Preparation - Western University. (2013, September 9). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

  • (PDF) ³⁵Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition - ResearchGate. (2020, November 6). Retrieved from [Link]

  • Relevant ¹H and ¹³C (italics) NMR chemical shifts, ¹H,¹³C-HSQC and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. (2018, August 3). Retrieved from [Link]

  • NMR Spectroscopy of Hydroxyl Protons in Aqueous Solutions of Peptides and Proteins. (n.d.). Retrieved from [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. (n.d.). Retrieved from [Link]

  • ¹H and ¹³C NMR Chemical shift assignments of a cyclopentane- fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theore - Arkivoc. (n.d.). Retrieved from [Link]

  • [¹H , ¹³C ]-HSQC NMR Spectrum (1D, 601 MHz, CD₃OD, experimental) (NP0000342) - NP-MRD. (n.d.). Retrieved from [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents. (n.d.).
  • Approximate ¹H and ¹³C NMR Shifts | PDF | Carbon Compounds | Organic Chemistry. (n.d.). Retrieved from [Link]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (n.d.). Retrieved from [Link]

  • 3-hydroxy-azetidine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]

  • 3-Hydroxyazetidine hydrochloride | C₃H₈ClNO | CID 2759290 - PubChem. (n.d.). Retrieved from [Link]

  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). Retrieved from [Link]

Sources

Application

HPLC and LC-MS methods for purity assessment of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride

An Application Note and Comprehensive Protocols for the Purity Assessment of 3-(Hydroxymethyl)azetidin-3-ol Hydrochloride by HPLC and LC-MS Introduction 3-(Hydroxymethyl)azetidin-3-ol hydrochloride is a functionalized az...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocols for the Purity Assessment of 3-(Hydroxymethyl)azetidin-3-ol Hydrochloride by HPLC and LC-MS

Introduction

3-(Hydroxymethyl)azetidin-3-ol hydrochloride is a functionalized azetidine derivative of increasing interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in the synthesis of novel therapeutic agents.[1] The purity of such building blocks is paramount, as impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides detailed protocols for the purity assessment of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.

The methods described herein are designed to be robust and serve as a foundation for validation in a GxP environment. The rationale behind the selection of chromatographic conditions is explained, drawing upon established principles of analytical chemistry to ensure scientific integrity.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is crucial for method development. 3-(Hydroxymethyl)azetidin-3-ol hydrochloride is the hydrochloride salt of 3-hydroxymethyl-azetidin-3-ol.[2] It is a polar compound, soluble in water and polar organic solvents like methanol.[3] The molecule lacks a significant chromophore, which presents a challenge for UV detection. Therefore, low wavelength UV detection or alternative detection methods may be necessary.

PropertyValueSource
Molecular FormulaC4H10ClNO2Inferred from parent compound
Molecular Weight139.58 g/mol Inferred from parent compound
SolubilitySoluble in water, DMSO, methanol[3]

Part 1: HPLC Method for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the purity determination of small molecules due to its versatility and reproducibility.[4] Given the polar nature of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride, a hydrophilic interaction liquid chromatography (HILIC) method could also be considered. However, for broader applicability and robustness, this note will focus on a reversed-phase method using an aqueous-organic mobile phase.

Rationale for Method Design
  • Column Selection: A C18 column is a common starting point for reversed-phase chromatography.[5] However, for highly polar analytes, an embedded polar group (e.g., amide, carbamate) or a polar end-capped C18 column is often preferred to improve retention and peak shape.

  • Mobile Phase: A combination of water and a polar organic solvent like acetonitrile or methanol is standard. The addition of a buffer is necessary to control the ionization state of the analyte and any impurities. A volatile buffer like ammonium formate or ammonium acetate is chosen to ensure compatibility with LC-MS.[6] A slightly acidic pH (e.g., 3-4) is often beneficial for the retention of polar, basic compounds on reversed-phase columns.

  • Detection: Due to the lack of a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) is proposed. It is important to note that mobile phase components must be of high purity to minimize background absorbance at these wavelengths. Alternatively, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed. For the purpose of this note, UV detection is detailed.

  • Gradient Elution: A gradient elution is recommended to ensure the elution of any less polar impurities and to provide a comprehensive purity profile.[7]

Experimental Workflow: HPLC Purity Assessment

Caption: Workflow for HPLC purity assessment.

Detailed HPLC Protocol

1. Materials and Reagents:

  • 3-(Hydroxymethyl)azetidin-3-ol hydrochloride reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

2. Chromatographic Conditions:

ParameterRecommended Setting
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A 10 mM Ammonium formate in water, pH 3.5 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Gradient 0-1 min: 2% B, 1-10 min: 2-50% B, 10-12 min: 50% B, 12.1-15 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 205 nm
Run Time 15 minutes

3. Preparation of Solutions:

  • Diluent: Mobile Phase A

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

  • The tailing factor should be between 0.8 and 1.5.

5. Data Analysis:

  • Calculate the purity of the sample using area percent normalization.

  • % Purity = (Area of main peak / Total area of all peaks) x 100

Part 2: LC-MS Method for Impurity Identification

For the identification of unknown impurities, LC-MS is an invaluable tool, providing molecular weight information that can help elucidate their structures.[8] The HPLC method described above is designed to be MS-compatible.

Rationale for Method Design
  • Ionization: Electrospray ionization (ESI) is the preferred method for polar molecules like 3-(Hydroxymethyl)azetidin-3-ol hydrochloride. Positive ion mode is likely to be more sensitive due to the presence of the basic nitrogen atom.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass measurements, which can help in determining the elemental composition of impurities. A triple quadrupole (TQ) mass spectrometer is suitable for targeted analysis and quantification.[6]

  • Data Acquisition: Full scan mode will be used to detect all ionizable species. For fragmentation information, data-dependent acquisition (DDA) or tandem MS (MS/MS) experiments can be performed.

Experimental Workflow: LC-MS Impurity Identification

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation sample_prep Prepare Sample Solution (e.g., 0.5 mg/mL) injection Inject Sample sample_prep->injection lcms_system Equilibrate LC-MS System lcms_system->injection full_scan Full Scan MS Acquisition injection->full_scan ms_ms Data-Dependent MS/MS full_scan->ms_ms extract_ions Extract Ion Chromatograms for Impurity Peaks ms_ms->extract_ions mw_determination Determine Molecular Weight extract_ions->mw_determination structure_elucidation Propose Impurity Structures mw_determination->structure_elucidation

Caption: Workflow for LC-MS impurity identification.

Detailed LC-MS Protocol

1. LC Conditions:

  • Use the same HPLC conditions as described in Part 1.

2. MS Conditions:

ParameterRecommended Setting
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/Hr
Scan Range m/z 50 - 500
Acquisition Mode Full Scan and Data-Dependent MS/MS

3. Data Analysis:

  • Process the chromatogram to identify peaks corresponding to impurities.

  • For each impurity peak, extract the mass spectrum.

  • Determine the monoisotopic mass of the impurity.

  • If MS/MS data was acquired, analyze the fragmentation pattern to gain structural information.

  • Propose potential structures for the impurities based on their molecular weight and fragmentation, considering potential starting materials, by-products, and degradation pathways.

Method Validation Considerations

Any analytical method used for quality control must be validated according to ICH Q2(R1) guidelines.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated through forced degradation studies.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The HPLC and LC-MS methods outlined in this application note provide a robust framework for the purity assessment and impurity identification of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride. The provided protocols are based on sound scientific principles and are designed to be a starting point for full method validation in a regulated laboratory environment. The detailed explanation of the rationale behind the experimental choices aims to empower researchers and drug development professionals to adapt and optimize these methods for their specific needs.

References

  • Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form. PMC. Available at: [Link]

  • 3-HYDROXYAZETIDINE HYDROCHLORIDE - ChemBK. ChemBK. Available at: [Link]

  • 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290. PubChem. Available at: [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
  • Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons.
  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Waters. Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

Sources

Method

Application Note: 3-Hydroxyazetidine Derivatives as Potent Polymerase Theta (Polθ) Inhibitors for Synthetic Lethality in BRCA-Deficient Cancers

Executive Summary The therapeutic landscape for homologous recombination (HR)-deficient cancers, particularly those harboring BRCA1 or BRCA2 mutations, has been revolutionized by the concept of synthetic lethality. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic landscape for homologous recombination (HR)-deficient cancers, particularly those harboring BRCA1 or BRCA2 mutations, has been revolutionized by the concept of synthetic lethality. While Poly(ADP-ribose) polymerase (PARP) inhibitors have proven clinically successful, acquired resistance remains a significant hurdle. DNA Polymerase Theta (Polθ, encoded by POLQ) has emerged as a premier secondary target. Polθ is the central enzyme in Theta-Mediated End Joining (TMEJ), an alternative DNA repair pathway that becomes essential for survival in HR-deficient cells[1].

Mechanistic Rationale & Structural Biology

The Synthetic Lethal Paradigm

In healthy cells, DNA double-strand breaks (DSBs) are primarily repaired by the error-free Homologous Recombination (HR) pathway. When HR is compromised (e.g., via BRCA1/2 mutations), cells become highly dependent on the error-prone TMEJ pathway, driven by Polθ, to resolve DSBs and survive. Inhibiting Polθ in a BRCA-deficient background severs this critical backup repair mechanism, leading to catastrophic genomic instability and targeted apoptosis—a classic synthetic lethal interaction[1].

SyntheticLethality cluster_HR Homologous Recombination (HR) cluster_TMEJ Theta-Mediated End Joining (TMEJ) DSB DNA Double-Strand Break (DSB) BRCA BRCA1/2 Proteins DSB->BRCA Normal Cells PolQ Polymerase Theta (Polθ) DSB->PolQ Backup Pathway HR_Repair Error-Free Repair (Cell Survival) BRCA->HR_Repair TMEJ_Repair Error-Prone Repair (Cell Survival) PolQ->TMEJ_Repair BRCA_Mut BRCA1/2 Mutation (Loss of Function) BRCA_Mut->BRCA Blocks HR CellDeath Synthetic Lethality (Apoptosis) BRCA_Mut->CellDeath Inhibitor 3-Hydroxyazetidine Inhibitor Inhibitor->PolQ Inhibits TMEJ Inhibitor->CellDeath

Figure 1: Synthetic lethality mechanism of Polθ inhibition in BRCA-deficient cells.

The 3-Hydroxyazetidine Advantage

Early Polθ inhibitors often utilized a pyrrolidin-3-ol core. However, utilizing structure-based drug design (SBDD), researchers identified that substituting this with a 3-hydroxymethyl-azetidine core yields a superior bio-isostere[2].

  • Causality of the Scaffold: The four-membered azetidine ring is more rigid than the five-membered pyrrolidine ring. This rigidity reduces the entropic penalty upon binding to the Polθ active site, locking the molecule in a bioactive conformation that tightly interacts with the polymerase domain.

  • Metabolic Stability: The compact nature of the azetidine ring, combined with targeted deuteration at the hydroxymethyl position, shields the molecule from rapid cytochrome P450-mediated oxidation, drastically improving its pharmacokinetic half-life[2].

Compound Design & Quantitative Optimization

Through iterative generative AI design, the transition from early hits to advanced leads demonstrated significant improvements in both potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Evolution and Optimization of Polθ Inhibitors

Compound IDCore Scaffold ModificationPolθ IC₅₀ (nM)Cellular Viability (BRCA2-/-) IC₅₀Metabolic Stability (T₁/₂ in HLM)
A7 (Lead) Pyrrolidin-3-ol125 ± 12~2.5 µM< 15 min
B3 (Optimized) 3-hydroxymethyl-azetidine42 ± 5~0.8 µM35 min
C1 (Advanced) Deuterated 3-hydroxymethyl-azetidine28 ± 3~0.3 µM> 60 min

Experimental Protocols

To ensure self-validating and reproducible results, the following workflows detail the biochemical and cellular assays required to evaluate 3-hydroxyazetidine derivatives.

Workflow Prep Compound Prep Synthesize 3-hydroxyazetidine Prepare 10mM DMSO stocks Biochem Biochemical Assay Polθ Polymerase Activity Calculate IC50 Prep->Biochem Cellular Cellular Validation BRCA1/2 -/- vs WT cells Clonogenic Survival Biochem->Cellular PKPD ADME & PK/PD Metabolic stability In vivo xenograft models Cellular->PKPD

Figure 2: Step-by-step workflow for validating 3-hydroxyazetidine Polθ inhibitors.

Protocol 1: FRET-Based Polθ Polymerase Activity Assay

This assay measures the ability of the compound to inhibit the nucleotidyl transferase activity of the Polθ polymerase domain.

Materials:

  • Recombinant human Polθ polymerase domain (purified).

  • Cy3/Cy5 dual-labeled primer-template DNA substrate (designed with a 3'-overhang to mimic TMEJ intermediates).

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 3-hydroxyazetidine derivatives in 100% DMSO.

    • Causality: Transfer the dilutions into the reaction buffer such that the final DMSO concentration does not exceed 1%. Higher DMSO concentrations can alter the dielectric constant of the buffer, leading to artifactual denaturation of the Polθ enzyme.

  • Enzyme Pre-incubation: Mix 5 nM Polθ with the diluted inhibitors in a 384-well black microplate. Incubate at room temperature for 15 minutes.

    • Causality: This allows the allosteric or active-site inhibitors to reach binding equilibrium prior to the introduction of the substrate, ensuring accurate IC₅₀ determination.

  • Reaction Initiation: Add 50 nM of the Cy3/Cy5-labeled DNA substrate and 10 µM dNTPs to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Quenching: Add an equal volume of Quench Buffer (90% Formamide, 50 mM EDTA).

    • Causality: Mg²⁺ is an absolute catalytic requirement for the polymerase to coordinate the incoming dNTPs. EDTA acts as a potent chelator, stripping Mg²⁺ from the active site and instantaneously halting the reaction. This ensures precise end-point kinetic measurements.

  • Detection: Read the fluorescence resonance energy transfer (FRET) signal using a microplate reader (Excitation: 540 nm, Emission: 590 nm / 670 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Synthetic Lethality (Clonogenic Survival) Assay

This assay validates that the cytotoxicity of the 3-hydroxyazetidine derivatives is specifically dependent on the HR-deficient background.

Materials:

  • Isogenic cell line pair: DLD-1 BRCA2-/- (mutant) and DLD-1 WT (wild-type).

  • Crystal Violet staining solution (0.5% w/v in 20% methanol).

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 500 cells/well for DLD-1 WT and 800 cells/well for DLD-1 BRCA2-/- in 6-well plates.

    • Causality: BRCA2-/- cells inherently possess a slower proliferation rate and lower plating efficiency due to baseline genomic stress. Seeding them at a slightly higher density ensures comparable colony counts in the vehicle control wells at the end of the assay.

  • Compound Treatment: 24 hours post-seeding, treat the cells with a concentration gradient of the 3-hydroxyazetidine inhibitor (e.g., 10 nM to 10 µM). Include a 0.1% DMSO vehicle control.

  • Incubation: Incubate the plates undisturbed at 37°C, 5% CO₂ for 10–14 days.

    • Causality: Clonogenic assays require sufficient time for single cells to undergo at least 5-6 divisions to form visible colonies (>50 cells/colony). This long-term exposure is critical for observing synthetic lethality, which requires the accumulation of unrepaired DNA damage over multiple replication cycles.

  • Fixation and Staining: Aspirate the media, wash gently with PBS, and add 1 mL of Crystal Violet solution per well. Incubate for 20 minutes at room temperature.

  • Washing and Quantification: Wash the plates carefully by submerging them in a stream of tap water until the background is clear. Air-dry and count the colonies.

  • Data Interpretation: Calculate the surviving fraction relative to the vehicle control. A robust 3-hydroxyazetidine inhibitor will show a left-shifted dose-response curve (lower IC₅₀) in the BRCA2-/- cells compared to the WT cells, confirming the synthetic lethal mechanism.

Data Analysis & Quality Control

To ensure the trustworthiness and self-validation of the biochemical assays, always calculate the Z'-factor for each microplate.

  • A Z'-factor > 0.5 indicates an excellent, robust assay with high signal-to-noise ratio and low variance.

  • If the Z'-factor falls below 0.5, the data should be discarded, and the assay repeated, as it suggests pipetting errors, enzyme degradation, or compound precipitation.

  • For cellular assays, the synergy or specificity of the synthetic lethality can be quantified by calculating the Selectivity Index (SI) = IC₅₀ (WT) / IC₅₀ (BRCA2-/-). An SI > 10 is generally required for a compound to be considered a viable precision oncology candidate.

References

  • Wang, Y., et al. "Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors." Bioorganic & Medicinal Chemistry, vol. 103, 2024, p. 117662.[Link][2]

  • Pismataro, M. C., et al. "Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy." Journal of Medicinal Chemistry, vol. 66, no. 10, 2023, pp. 6479-6502.[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for azetidine ring formation

Welcome to the Azetidine Synthesis Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides authoritative troubleshooting logic, validated protocols,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Synthesis Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides authoritative troubleshooting logic, validated protocols, and mechanistic insights to overcome the kinetic and thermodynamic hurdles associated with four-membered nitrogen heterocycles.

Expert Insights: The Thermodynamic Challenge

The synthesis of azetidines is notoriously difficult due to the inherent ring strain of the four-membered system, which is approximately 25.4 kcal/mol[1]. This high strain makes the transition state for ring closure uphill in energy, often causing the reaction to favor competing pathways such as intermolecular oligomerization or the formation of less strained five-membered rings (pyrrolidines)[2]. Successful azetidine synthesis requires precise control over reaction concentration, precursor conformation, and electronic activation.

Frequently Asked Questions (FAQs)

Q: Why does my intramolecular SN​2 cyclization yield predominantly intermolecular dimers rather than the azetidine? A: This is a classic entropy vs. enthalpy conflict. The high ring strain makes the 4-exo-tet cyclization kinetically disfavored compared to intermolecular reactions[2]. Solution: Perform the reaction under high dilution conditions (≤ 0.01 M) to statistically favor intramolecular collisions. Additionally, modifying the substrate to introduce steric bulk near the reacting centers can leverage the Thorpe-Ingold effect, physically forcing the nucleophilic nitrogen and electrophilic carbon into close proximity[2].

Q: I am attempting an aza-Paternò-Büchi [2+2] photocycloaddition, but direct UV irradiation is yielding no product. What is going wrong? A: Direct UV excitation of acyclic imines typically results in rapid E/Z isomerization. This acts as a dominant, non-radiative relaxation pathway that quenches the excited singlet state before any cycloaddition with the alkene can occur[3],[4]. Solution: Restrict the isomerization pathway by using cyclic imines (e.g., isoxazoline-3-carboxylates). Furthermore, switch from direct UV to a visible-light-mediated protocol using an Iridium photocatalyst. This allows the system to undergo Triplet Energy Transfer (TET), bypassing the problematic singlet state entirely[5],[6].

Troubleshooting Specific Synthetic Modalities

Modality A: Intramolecular Epoxide Aminolysis
  • Symptom: Poor regioselectivity, yielding mixtures of azetidines and pyrrolidines, or failure to reach completion.

  • Root Cause: The stereochemistry of the starting epoxide strictly dictates the trajectory of nucleophilic attack. While cis-3,4-epoxy amines coordinate favorably with specific Lewis acids to promote 4-exo-tet cyclization, trans-isomers lack this geometric advantage and default to forming pyrrolidines[7]. Furthermore, using solvents with insufficient boiling points (like standard CH2​Cl2​ ) fails to provide the thermal energy required to overcome the activation barrier[7].

  • Resolution: Switch to a Lanthanum triflate ( La(OTf)3​ ) catalyst in refluxing 1,2-dichloroethane (DCE). Ensure your precursor is strictly the cis-isomer[7].

Modality B: Visible-Light Aza-Paternò-Büchi Reaction
  • Symptom: Low yields or recovery of unreacted starting materials despite prolonged blue LED irradiation.

  • Root Cause: The reaction relies on a delicate Triplet Energy Transfer (TET) from the photocatalyst to the imine[5]. If the imine lacks an activating electron-withdrawing group (like an ester or nitrile at the 3-position), the energy transfer is inefficient[5]. Alternatively, oxygen in the system may be quenching the triplet state.

  • Resolution: Verify that the substrate is a 2-isoxazoline-3-carboxylate. Ensure the reaction solvent is rigorously degassed via freeze-pump-thaw cycles prior to irradiation[5],[6].

Troubleshooting Start Issue: Low Azetidine Yield (Intramolecular Cyclization) CheckConc Is reaction concentration > 0.01 M? Start->CheckConc Dilute Dilute to ≤ 0.01 M to prevent oligomerization CheckConc->Dilute Yes CheckLG Is the leaving group efficient? (e.g., OMs, Halide) CheckConc->CheckLG No ImproveLG Convert OH to OMs/OTf or use La(OTf)3 catalyst CheckLG->ImproveLG No CheckSterics Is the acyclic precursor conformationally flexible? CheckLG->CheckSterics Yes ModifySubstrate Introduce steric bulk (Thorpe-Ingold effect) CheckSterics->ModifySubstrate Yes

Troubleshooting logic for resolving low yields in intramolecular azetidine cyclizations.

Validated Experimental Protocols

Protocol 1: La(OTf)3​ -Catalyzed Intramolecular Aminolysis

This protocol leverages Lewis acid coordination to drive the regioselective ring-opening of cis-3,4-epoxy amines[7].

  • Preparation: Flame-dry a Schlenk flask under argon. Add cis-3,4-epoxy amine (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M[7].

  • Catalyst Addition: Add La(OTf)3​ (5 mol%) in one portion at room temperature[7].

  • Cyclization: Heat the mixture to reflux ( 83∘C ). Stir for 2.5 hours[7].

  • Self-Validation Checkpoint: Before quenching, withdraw a 10 µL aliquot and perform rapid TLC. The complete disappearance of the epoxide spot and the appearance of a more polar, ninhydrin-active spot confirms ring closure.

  • Workup: Cool the mixture to 0∘C and quench with saturated aqueous NaHCO3​ [7]. Extract with CH2​Cl2​ , dry over anhydrous Na2​SO4​ , and concentrate.

  • NMR Validation: Verify regioselectivity via 1H NMR; the azetidine ring protons will appear as distinct multiplets (typically 3.0–4.5 ppm). A >20:1 azetidine:pyrrolidine ratio indicates optimal La(OTf)3​ coordination[7].

Protocol 2: Visible-Light-Mediated Aza-Paternò-Büchi Reaction

This protocol utilizes an Iridium photocatalyst to enable [2+2] cycloaddition via Triplet Energy Transfer[5].

  • Preparation: In a dry vial equipped with a septum, dissolve the 2-isoxazoline-3-carboxylate (1.0 equiv) and the target alkene (1.5 equiv) in anhydrous acetonitrile ( CH3​CN )[5].

  • Catalyst Addition: Add the Iridium photocatalyst (1.0–2.0 mol%)[5].

  • Degassing: Rigorously degas the solution using three freeze-pump-thaw cycles or by sparging with argon for 15 minutes. Critical: Oxygen will aggressively quench the triplet excited state.

  • Irradiation: Place the vial in a photoreactor equipped with blue LEDs (427 nm) and a cooling fan to maintain ambient temperature[5]. Irrigate for 12–44 hours depending on the alkene electronics[5].

  • Self-Validation Checkpoint: The reaction mixture should retain the characteristic color of the Ir-complex. If the solution turns brown or green, catalyst degradation or oxygen ingress has occurred. Post-reaction crude 1H NMR should show the disappearance of the alkene vinyl protons.

  • Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography to isolate the fused azetidine[5].

APB_Mechanism PC Ir Photocatalyst (Ground State) PC_star Ir Photocatalyst (Excited Triplet) PC->PC_star Blue LEDs (427 nm) PC_star->PC Relaxation Imine_star Isoxazoline-3-carboxylate (Excited Triplet) PC_star->Imine_star Triplet Energy Transfer Imine Isoxazoline-3-carboxylate (Ground State) Imine->Imine_star Energy Acceptance Azetidine Azetidine Product Imine_star->Azetidine + Alkene [2+2] Cycloaddition Alkene Alkene

Visible-light mediated triplet energy transfer pathway for aza-Paternò-Büchi reaction.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the primary azetidine synthesis modalities discussed in this guide.

Synthesis MethodCatalyst / ReagentKey SubstratesTypical YieldsPrimary Limitation
Intramolecular Aminolysis La(OTf)3​ (5 mol%)cis-3,4-epoxy amines80–95%Fails with trans-epoxides (forms pyrrolidines)
Aza-Paternò-Büchi Ir Photocatalyst (1–2 mol%)Isoxazoline-3-carboxylates + Alkenes64–95%Requires cyclic imines to prevent E/Z isomerization
Intramolecular SN​2 DBU / Et3​N N-cyanomethylated amino mesylates40–70%Highly sensitive to concentration (oligomerization)

References

  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions Source: ResearchGate URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL:[Link]

  • Preparation and Synthetic Applications of Azetidines Source: LOCKSS URL:[Link]

Sources

Optimization

Managing hygroscopic nature of 3-hydroxyazetidine hydrochloride during storage

Technical Support Center: Managing the Hygroscopic Nature of 3-Hydroxyazetidine Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the st...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing the Hygroscopic Nature of 3-Hydroxyazetidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the storage and handling of highly polar, functionalized building blocks. 3-Hydroxyazetidine hydrochloride (CAS 18621-18-6) is a critical synthetic intermediate used extensively in the development of fluoroquinolone antibiotics, protease inhibitors, and complex polypeptides[1][2]. However, its chemical structure makes it exceptionally hygroscopic, requiring rigorous handling protocols to prevent degradation and ensure reproducibility in your synthetic workflows.

This guide is designed to move beyond basic storage instructions, providing you with the mechanistic causality behind its behavior and self-validating protocols to guarantee the integrity of your materials.

Part 1: Causality & Chemical Behavior (FAQs)

Q: Why is 3-hydroxyazetidine hydrochloride so prone to moisture absorption? A: The extreme hygroscopicity of this compound is driven by its molecular architecture. It possesses a protonated azetidine ring (a secondary amine in salt form) and a free hydroxyl group at the 3-position[3]. The ionic lattice of the hydrochloride salt, combined with the extensive hydrogen-bonding network offered by the -OH and -NH2+ groups, creates a thermodynamically favorable environment for capturing atmospheric water molecules. Upon exposure to ambient humidity, the compound rapidly absorbs water, leading to clumping and eventual deliquescence (dissolving in its own absorbed moisture)[4].

Q: What are the downstream consequences of using moisture-compromised material? A: Moisture uptake introduces two critical failure modes in organic synthesis. First, it causes severe stoichiometric errors; if you weigh 100 mg of a hydrated batch, a significant percentage of that mass is water, leading to sub-optimal equivalents in your reaction. Second, residual water acts as a potent competing nucleophile. When coupling the azetidine core to form amides (e.g., in peptide synthesis), water will competitively hydrolyze expensive coupling reagents (like HATU or EDC) and activated esters, severely depressing your reaction yields[5].

Q: Can I dry the compound once it has clumped or deliquesced? A: While mild clumping can sometimes be reversed by extended drying under high vacuum in a desiccator, severe clumping or deliquescence often permanently compromises the material[6]. Heating the hydrochloride salt to drive off water is strongly discouraged, as elevated temperatures in the presence of water can lead to hydrolysis or degradation of the strained four-membered azetidine ring. Prevention through inert storage is the only definitive solution[2].

Part 2: Quantitative Data & Specifications

To properly manage this compound, you must understand its physical properties and solubility profile. Below is a summary of the critical parameters governing its storage and use.

Property / ParameterSpecification / GuidelineImpact on Handling & Storage
CAS Number 18621-18-6Unique identifier for procurement and safety tracking.
Molecular Formula C3H7NO · HClThe salt form drives the high affinity for atmospheric moisture.
Molar Mass 109.55 g/mol Must be adjusted if Karl Fischer titration reveals water content.
Physical Appearance White to off-white solidDiscoloration or a "wet" glassy appearance indicates degradation.
Storage Temperature Room temperature (or refrigerated)Must be kept strictly dry; temperature fluctuations can cause condensation.
Atmosphere Inert gas (Argon or Nitrogen)Displaces moisture and oxygen to prevent deliquescence[1].
High Solubility Water, DMSO, MethanolIdeal for biological assays or highly polar reactions[2].
Poor Solubility Dichloromethane (DCM), EtOAcRequires solvent optimization for standard organic extractions[2].

Part 3: Standard Operating Procedures (SOPs)

Every protocol in your laboratory should be a self-validating system. By incorporating verification steps into your handling routines, you eliminate the guesswork associated with hygroscopic reagents.

Protocol 1: Inert Atmosphere Aliquoting (Glovebox Method)

Causality: Repeatedly opening a bulk container introduces ambient moisture, which cumulatively degrades the salt. Aliquoting into single-use vials isolates the bulk supply from humidity, ensuring that each reaction uses pristine material[7].

  • Equilibration: Transfer the sealed bulk container of 3-hydroxyazetidine hydrochloride into a glovebox purged with dry Argon or Nitrogen. Allow the container to equilibrate to the glovebox internal temperature for 2 hours to prevent condensation[7].

  • Preparation: Ensure all amber glass vials, PTFE-lined septa caps, and micro-spatulas have been oven-dried (120°C for 4 hours) and cooled inside the glovebox.

  • Aliquoting: Using a static-free micro-spatula, weigh out predetermined single-reaction quantities (e.g., 50 mg or 100 mg) into the pre-dried vials.

  • Sealing: Cap each vial tightly. For long-term storage, wrap the seam of the cap with Parafilm before removing the vials from the glovebox.

  • Self-Validation Step (Mass Balance): Weigh the bulk container before and after aliquoting. The sum of the aliquots plus the remaining bulk mass should equal the initial mass. Any unexplained mass increase (>0.5%) indicates moisture ingress or calibration drift during the process.

Protocol 2: Low-Humidity Handling & Desiccator Storage

Causality: If a glovebox is unavailable, handling time must be minimized in ambient air, and storage must actively pull moisture away from the compound using high-affinity desiccants like indicating silica gel or Drierite[6].

  • Desiccator Prep: Prepare a vacuum desiccator loaded with a high-capacity, indicating desiccant. Ensure the desiccant is fully active (e.g., deep blue for indicating Drierite)[8].

  • Rapid Weighing: Prior to opening the chemical, ensure all spatulas and weighing boats are oven-dried. Open the primary container, rapidly weigh the required mass, and immediately close the lid.

  • Inert Flushing: Before fully sealing the bulk container, gently flush the headspace with a low-pressure stream of dry Nitrogen or Argon gas for 10 seconds to displace ambient air.

  • Vacuum Storage: Seal the container tightly, wrap with Parafilm, and immediately transfer it back to the vacuum desiccator. Apply vacuum to the desiccator to remove residual ambient air[4].

  • Self-Validation Step (Moisture Quantification): Prior to executing a sensitive coupling reaction, perform a Karl Fischer (KF) titration on a 10 mg sample of the handled batch. A water content of <0.5% validates the integrity of your storage protocol and confirms the material is safe for anhydrous synthesis.

Part 4: Workflow Visualization

The following decision tree outlines the standard workflow for receiving, inspecting, and storing 3-hydroxyazetidine hydrochloride to ensure chemical integrity.

Workflow N1 Receive 3-Hydroxyazetidine HCl (CAS 18621-18-6) N2 Inspect Container Seal N1->N2 N3 Transfer to Ar/N2 Glovebox N2->N3 Seal Intact N6 Clumping / Deliquescence? N2->N6 Seal Compromised N4 Aliquot into Single-Use Vials N3->N4 N5 Store in Vacuum Desiccator N4->N5 N5->N6 Moisture Suspected N8 Proceed with Synthesis N5->N8 Dry & Free-Flowing N7 Perform Karl Fischer Titration N6->N7 Yes N7->N1 Water > 0.5% (Discard & Reorder) N7->N8 Water < 0.5%

Workflow for the handling, storage, and validation of hygroscopic 3-hydroxyazetidine hydrochloride.

Sources

Troubleshooting

Addressing impurities in commercial batches of 3-hydroxyazetidine hydrochloride

Welcome to the Advanced Technical Support Center for 3-hydroxyazetidine hydrochloride (CAS: 18621-18-6). This guide is engineered for medicinal chemists, process scientists, and drug development professionals who utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 3-hydroxyazetidine hydrochloride (CAS: 18621-18-6). This guide is engineered for medicinal chemists, process scientists, and drug development professionals who utilize this critical building block in the synthesis of azetidine-containing therapeutics.

Because commercial batches are synthesized via multiple distinct industrial routes—ranging from epichlorohydrin/benzhydrylamine cyclization[1] to tert-butylamine pathways[2]—the impurity profiles can vary drastically. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your starting materials do not compromise downstream synthetic steps.

Impurity Triage & Diagnostic Workflow

Before utilizing a new commercial batch, it is critical to diagnose its quality. The workflow below outlines the visual and analytical triage process for identifying common impurities.

ImpurityTriage Start Commercial Batch 3-Hydroxyazetidine HCl ColorCheck Visual Inspection Start->ColorCheck Brown Off-white / Pale Brown ColorCheck->Brown White White Crystalline ColorCheck->White Pd Suspect Residual Pd (from Hydrogenolysis) Brown->Pd MSCheck LC-MS / NMR Analysis White->MSCheck Scavenge Resin Scavenging & Recrystallization Pd->Scavenge Mass167 m/z +166 (Benzhydryl) or +90 (Benzyl) MSCheck->Mass167 MassClean Target Mass Only MSCheck->MassClean Mass167->Scavenge

Diagnostic workflow for identifying and triaging commercial batch impurities.

Troubleshooting & FAQs

Q1: My commercial batch appears pale brown instead of the expected white crystalline powder. What is the root cause, and is it safe to use?

A: Pure 3-hydroxyazetidine hydrochloride is a highly pure, white solid[2][3]. If your batch is off-white, cream, or pale brown[4], the primary root cause is residual palladium (Pd) contamination .

The Causality: The most common industrial synthesis involves the cyclization of epichlorohydrin with benzhydrylamine or benzylamine, followed by catalytic hydrogenolysis (H₂ over Pd/C or Pd(OH)₂/C) to remove the N-protecting group[3][5]. Incomplete filtration of the colloidal palladium catalyst leaves trace heavy metals in the highly polar product. Impact: Using Pd-contaminated batches is not safe for downstream transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations). The residual Pd can act as an uncharacterized catalyst, leading to erratic kinetics, unexpected homocoupling of aryl halides, or catalyst poisoning.

Q2: LC-MS analysis of my starting material shows a major impurity with a mass addition of +166 Da or +90 Da. What is this?

A: These masses correspond to unreacted protecting groups:

  • +166 Da: Indicates the presence of 1-benzhydryl-3-hydroxyazetidine [1][6].

  • +90 Da: Indicates the presence of 1-benzyl-3-hydroxyazetidine [5].

The Causality: During the final deprotection step, steric hindrance around the azetidine nitrogen or premature catalyst poisoning can stall the hydrogenolysis[6]. Because the protected intermediates share similar solubility profiles with the final product in certain organic solvents, they easily co-precipitate. You must remove these prior to any N-alkylation or acylation steps, as they will consume your electrophiles and skew your stoichiometry.

Q3: During downstream nucleophilic substitution reactions, I am observing significant amounts of acyclic side products. Could the commercial starting material be responsible?

A: Yes. The azetidine ring possesses significant angle strain (~26 kcal/mol). If your commercial batch was synthesized via the tert-butylamine route, it may contain trace Lewis acidic catalysts like Zinc Chloride (ZnCl₂) used during the intermediate acetylation steps[2].

The Causality: Trace Lewis acids or residual transition metals coordinate to the azetidine nitrogen. This coordination dramatically increases the leaving group ability of the nitrogen. When exposed to nucleophiles (e.g., aryl alcohols or amines) and heat, the strained C-N bond cleaves, resulting in acyclic amine impurities[6].

RingOpening Azetidine 3-Hydroxyazetidine (Strained Ring) Activated Activated N-Metal Complex Azetidine->Activated Coordination LewisAcid Residual Zn²⁺ or Pd (Lewis Acid) LewisAcid->Activated RingOpened Acyclic Amine Impurity (Ring-Opened Product) Activated->RingOpened Nucleophilic Attack Nucleophile Nucleophile (e.g., Aryl Alcohol) Nucleophile->RingOpened

Lewis acid-mediated nucleophilic ring-opening mechanism of azetidines.

Quantitative Impurity Data & Tolerances

To standardize your quality control, refer to the following table summarizing common impurities, their detection methods, and acceptable tolerance limits for pharmaceutical intermediate synthesis.

ImpurityOrigin / Synthetic RouteDetection MethodTolerance LimitRemoval Strategy
Residual Palladium (Pd) Hydrogenolysis of N-benzyl/benzhydryl[5]ICP-MS< 10 ppmThiol-scavenger resin
1-Benzhydryl-3-hydroxyazetidine Incomplete deprotection[6]LC-MS (m/z [M+H]⁺ 240)< 0.5% (Area)Solvent trituration
Zinc Chloride (Zn²⁺) Acetylation catalyst (t-butyl route)[2]ICP-OES< 20 ppmAqueous wash / Resin
Residual Epichlorohydrin Unreacted starting material[1][2]GC-FID / GC-MS< 5 ppm (Genotoxic)Vacuum drying / Recrystallization
Methanol / Ethyl Acetate Recrystallization solvents[2]¹H-NMR (Internal Std)< 0.5% (w/w)Extended lyophilization

Step-by-Step Purification Methodologies

If your batch fails the triage checks, do not discard it. The following protocols are designed as self-validating systems to rescue contaminated batches.

Protocol A: Heavy Metal Scavenging & Recrystallization (For Pd/Zn Contamination)

This protocol utilizes a macroporous thiol-functionalized resin to aggressively bind soft Lewis acids (Pd, Zn) while leaving the highly polar hydrochloride salt in solution.

Materials:

  • Contaminated 3-hydroxyazetidine hydrochloride (10 g)

  • SiliaMetS® Thiol (or equivalent thiol-functionalized silica scavenger)

  • Methanol (HPLC grade)

  • Ethyl Acetate (ACS grade)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 g of the contaminated 3-hydroxyazetidine hydrochloride in 50 mL of Methanol. Causality: Methanol is chosen because the hydrochloride salt is highly soluble in it, whereas non-polar organic impurities are not[2][5].

  • Scavenging: Add 1.5 equivalents (relative to suspected metal content, typically 1-2 g for a heavily contaminated batch) of Thiol-scavenger resin.

  • Incubation: Stir the suspension gently at 40 °C for 4 hours. Causality: Elevated temperature increases the kinetics of metal diffusion into the macroporous resin.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin. Rinse the pad with an additional 10 mL of Methanol.

  • Solvent Exchange & Precipitation: Concentrate the filtrate under reduced pressure to approximately 15 mL. Slowly add 30 mL of Ethyl Acetate dropwise while stirring vigorously. Causality: The addition of the anti-solvent (ethyl acetate) forces the selective crystallization of the hydrochloride salt[2].

  • Isolation: Cool the suspension to 0 °C for 1 hour, filter the white crystalline solid, and dry under high vacuum at 40 °C for 12 hours.

  • Self-Validation Step: Run a small-scale Buchwald-Hartwig amination test reaction with a standard aryl bromide. If the reaction proceeds with expected kinetics and no homocoupling, the Pd has been successfully removed.

Protocol B: Removal of N-Protected Impurities (Benzhydryl/Benzyl)

If LC-MS indicates the presence of +166 Da or +90 Da impurities, use this selective trituration method.

Step-by-Step Procedure:

  • Suspension: Suspend the crude mixture in a 1:20 mixture of ethyl acetate and petroleum ether[5].

  • Trituration: Stir the suspension vigorously at room temperature for 2 hours. Causality: The highly lipophilic N-benzhydryl and N-benzyl impurities will dissolve in the non-polar petroleum ether/ethyl acetate matrix, while the highly polar, charged 3-hydroxyazetidine hydrochloride remains completely insoluble.

  • Filtration: Filter the suspension through a sintered glass funnel.

  • Washing: Wash the filter cake twice with cold petroleum ether.

  • Drying: Dry the resulting solid under vacuum.

  • Self-Validation Step: Run a quantitative ¹H-NMR using an internal standard (e.g., maleic acid). The complete disappearance of aromatic protons (multiplets between 7.1–7.5 ppm) validates the removal of the protecting groups.

References

  • Source: google.
  • Source: google.
  • Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols - Asian Publication Corporation Source: asianpubs.org URL:[Link]

  • Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Eureka | Patsnap Source: patsnap.com URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Catalytic Processes for Azetidine Synthesis

Welcome to the Technical Support Center for the optimization of catalytic processes in azetidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of catalytic processes in azetidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to equip you with the knowledge to navigate the intricacies of synthesizing this strained four-membered heterocycle, ensuring successful and reproducible outcomes.

Part 1: General Challenges in Catalytic Azetidine Synthesis

The synthesis of azetidines is inherently challenging due to the significant ring strain of the four-membered ring, estimated to be around 25.4 kcal/mol.[1] This strain not only makes the azetidine ring susceptible to opening but also often renders its formation kinetically and thermodynamically less favorable compared to competing reactions, such as the formation of larger, more stable rings.[1] Key challenges that researchers frequently encounter include:

  • Low Yields and Competing Reactions: The high activation barrier for the formation of the strained four-membered ring can lead to low product yields. Common competing pathways include intermolecular reactions and the formation of five-membered pyrrolidines.[1]

  • Purification Difficulties: Azetidines can be challenging to purify. Their polarity and potential for decomposition on acidic stationary phases like silica gel can lead to significant product loss during chromatographic purification.[1]

  • Control of Stereochemistry: Achieving the desired stereochemistry at substituted carbon centers within the azetidine ring can be difficult, often resulting in mixtures of diastereomers.[1]

  • Substrate Scope Limitations: Many catalytic systems for azetidine synthesis have a limited substrate scope, restricting the types of functional groups that can be tolerated on the precursor molecule.[2]

Part 2: Troubleshooting Guide for Specific Catalytic Systems

This section provides detailed troubleshooting advice for common catalytic methods used in azetidine synthesis.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a common strategy for forming the azetidine ring. These reactions typically involve the displacement of a leaving group by a tethered amine nucleophile.

Question: My intramolecular cyclization to form an azetidine is resulting in low yields or failing completely. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in intramolecular azetidine synthesis are a frequent issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

  • Inefficient Leaving Group: The choice of leaving group is critical for a successful SN2 cyclization. A poor leaving group will slow down the desired ring-closing reaction, allowing side reactions to predominate.

    • Solution: If you are using a hydroxyl group, convert it to a better leaving group such as a tosylate, mesylate, or halide.[3] This will significantly enhance the rate of the intramolecular nucleophilic attack.

  • Unfavorable Precursor Conformation: For the cyclization to occur, the acyclic precursor must adopt a conformation that brings the nucleophilic nitrogen and the electrophilic carbon into close proximity. Steric hindrance near the reacting centers can disfavor this conformation.

    • Solution: Analyze the structure of your precursor for potential steric clashes. It may be necessary to redesign the substrate to reduce steric bulk around the reaction centers.[1]

  • Competing Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers and oligomers.

    • Solution: Employ high-dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to the reaction mixture.

  • Formation of a More Stable Ring: Depending on the length of the tether connecting the amine and the electrophilic carbon, the formation of a five-membered pyrrolidine ring may be thermodynamically and kinetically favored over the four-membered azetidine.

    • Solution: Ensure your precursor is designed to selectively form the four-membered ring. This typically involves a 3-carbon tether between the amine and the leaving group. In some cases, specific catalysts or reaction conditions can favor azetidine formation. For instance, biocatalytic approaches using engineered cytochrome P450 enzymes have shown a preference for azetidine formation over pyrrolidine.[1]

Troubleshooting Workflow for Intramolecular Cyclization

start Low Yield in Intramolecular Cyclization check_lg Is the leaving group efficient (e.g., OTs, OMs, Halide)? start->check_lg improve_lg Convert -OH to a better leaving group. check_lg->improve_lg No check_conformation Is the precursor conformation favorable for cyclization? check_lg->check_conformation Yes improve_lg->check_conformation redesign_substrate Redesign substrate to reduce steric hindrance. check_conformation->redesign_substrate No check_concentration Are you using high-dilution conditions? check_conformation->check_concentration Yes redesign_substrate->check_concentration use_high_dilution Employ slow addition of the substrate. check_concentration->use_high_dilution No check_ring_size Is pyrrolidine formation a competing reaction? check_concentration->check_ring_size Yes use_high_dilution->check_ring_size optimize_conditions Optimize catalyst and conditions to favor azetidine formation. check_ring_size->optimize_conditions Yes success Improved Yield check_ring_size->success No optimize_conditions->success

Caption: Troubleshooting workflow for low yields in intramolecular azetidine synthesis.

Aza Paternò–Büchi Reaction ([2+2] Photocycloaddition)

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful method for constructing the azetidine ring.[4][5] However, its application can be limited by challenges associated with the photochemical reactivity of imines.[4][6]

Question: My aza Paternò–Büchi reaction is giving low yields of the desired azetidine product. What are the common pitfalls?

Answer: Low yields in the aza Paternò–Büchi reaction often stem from the inherent photophysical properties of the imine component and competing non-productive pathways.

  • Inefficient Intersystem Crossing and Short Excited-State Lifetime: For the reaction to proceed efficiently, the imine must populate a reactive triplet excited state. However, many imines undergo rapid E/Z isomerization in the excited state, which is a non-productive relaxation pathway that competes with the desired cycloaddition.[5]

    • Solution:

      • Use Cyclic Imines: Employing cyclic imines can restrict E/Z isomerization and extend the lifetime of the excited state, thereby increasing the quantum yield of the cycloaddition.[4]

      • Utilize Photosensitizers: Intersystem crossing can be promoted by using a triplet photosensitizer. The sensitizer absorbs the light and then transfers its energy to the imine, populating the reactive triplet state.[5] Visible-light-mediated aza Paternò–Büchi reactions using photocatalysts have emerged as a mild and efficient strategy.[6][7]

  • Competing Ene Reaction: With certain alkenes, a photochemical ene reaction can compete with the [2+2] cycloaddition, leading to the formation of undesired byproducts.[4]

    • Solution: The choice of solvent and substrate can influence the reaction pathway. Screening different solvents may help to favor the desired cycloaddition.

  • Poor Regio- or Stereoselectivity: The reaction can sometimes yield a mixture of regio- and stereoisomers.

    • Solution: The regioselectivity is often governed by the electronic properties of the substituents on the imine and alkene. The stereoselectivity can be influenced by the reaction conditions and, in some cases, by the use of chiral catalysts or auxiliaries.

Table 1: Common Photosensitizers for Aza Paternò–Büchi Reactions

PhotosensitizerTriplet Energy (kcal/mol)Typical Wavelength (nm)
Acetone~78254-300
Benzophenone~69~365
Thioxanthone~65~380
Iridium photocatalystsVariableVisible light
Ruthenium photocatalystsVariableVisible light
Metal-Catalyzed C-H Amination

Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for the synthesis of functionalized azetidines.[8] These reactions offer a direct approach to forming the C-N bond by activating a typically unreactive C-H bond.

Question: My palladium-catalyzed C-H amination for azetidine synthesis is not working efficiently. What factors should I investigate?

Answer: The success of Pd-catalyzed C-H amination reactions is highly dependent on the choice of oxidant, ligand, and reaction conditions.

  • Ineffective Oxidant: The catalytic cycle often involves the oxidation of Pd(II) to a high-valent Pd(IV) species. The choice of oxidant is crucial for this step.

    • Solution: Common oxidants for these reactions include hypervalent iodine reagents like PhI(OAc)₂ and benziodoxole tosylate.[8] It is important to screen different oxidants to find the most effective one for your specific substrate.

  • Inappropriate Ligand: The ligand plays a critical role in the C-H activation step and the subsequent reductive elimination to form the azetidine ring.

    • Solution: While some reactions proceed without a ligand, many benefit from the use of specific ligands that can stabilize the palladium catalyst and promote the desired reactivity. For Suzuki-Miyaura reactions involving azetidine-based ligands, the ring strain of the ligand was found to impact the catalytic activity.[9] While not a direct C-H amination, this highlights the importance of ligand structure.

  • Substrate Compatibility: The electronic and steric properties of the substrate can significantly influence the efficiency of the C-H activation and amination.

    • Solution: The reaction may require optimization of temperature and solvent for different substrates. The directing group on the nitrogen is also a key parameter to consider.

Part 3: Frequently Asked Questions (FAQs)

Q1: How can I improve the purification of my azetidine product?

A1: Azetidines can be sensitive to acidic conditions, which can lead to decomposition on standard silica gel.[1] To minimize product loss during purification:

  • Use Deactivated Silica Gel: Treat silica gel with a base like triethylamine before use to neutralize acidic sites.

  • Alternative Stationary Phases: Consider using basic alumina or Florisil as the stationary phase.[1]

  • Distillation: For volatile azetidines, distillation under reduced pressure can be an effective purification method.[1]

Q2: My azetidine ring is opening under my reaction or workup conditions. How can I prevent this?

A2: The strained azetidine ring is susceptible to nucleophilic attack, especially when the nitrogen atom is protonated or activated by a Lewis acid.[10]

  • Avoid Acidic Conditions: During workup and purification, avoid strong acids. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid.

  • Protecting Groups: The nitrogen atom of the azetidine can be protected with an electron-withdrawing group (e.g., tosyl, Boc) to reduce its nucleophilicity and enhance the stability of the ring.[1]

  • Control of Nucleophiles: Be mindful of strong nucleophiles in your reaction mixture or during workup, as they can lead to undesired ring-opening.

Q3: I am having difficulty removing the N-protecting group from my azetidine. What should I do?

A3: The choice of protecting group is crucial, and its removal should be planned as part of the overall synthetic strategy.

  • Select a Labile Protecting Group: Choose a protecting group that can be removed under mild conditions that are compatible with the azetidine ring. For example, a Boc group can often be removed with mild acid, while a Cbz group can be cleaved by hydrogenolysis.[1]

  • Screen Deprotection Conditions: If you are encountering difficulties, it is important to screen a variety of deprotection methods to find one that is effective without causing decomposition of the azetidine.[1]

Q4: Can I use computational tools to predict the feasibility of my azetidine synthesis?

A4: Yes, computational studies can be a valuable tool in understanding and predicting the outcomes of azetidine synthesis. For example, DFT calculations have been used to elucidate the mechanism of chiral phosphoric acid-catalyzed desymmetrization of N-acyl-azetidines, explaining the observed reactivity and the role of the catalyst.[11] Such studies can help in rational catalyst design and in understanding factors that control selectivity.

Part 4: Key Experimental Protocols

Protocol 1: Lanthanide-Catalyzed Intramolecular Aminolysis of an Epoxy Amine for Azetidine Synthesis

This protocol is adapted from the work of Kuriyama et al. and describes the La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine.[3]

Step 1: Reaction Setup

  • To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE) (0.2 M), add La(OTf)₃ (5 mol%).

  • Stir the mixture under reflux. Monitor the reaction progress by TLC or LC-MS.

Step 2: Workup and Purification

  • Upon completion of the reaction, cool the mixture to 0°C.

  • Add a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired azetidine.

Catalytic Cycle for La(OTf)₃-Catalyzed Intramolecular Aminolysis

catalyst La(OTf)₃ complex [Epoxy Amine-La(OTf)₃] Complex catalyst->complex substrate cis-3,4-Epoxy Amine substrate->complex activation Epoxide Activation complex->activation cyclization Intramolecular Nucleophilic Attack activation->cyclization product_complex [Azetidine-La(OTf)₃] Complex cyclization->product_complex product_complex->catalyst Catalyst Regeneration product Azetidine Product product_complex->product

Caption: Proposed catalytic cycle for the La(OTf)₃-catalyzed synthesis of azetidines.

References

  • Technical Support Center: Azetidine Synthesis Protocols - Benchchem.
  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues - MDPI. [Link]

  • Technical Support Center: Azetidine Ring-Opening Reactions - Benchchem.
  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH. [Link]

  • Azetidine synthesis - Organic Chemistry Portal. [Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions - ResearchGate. [Link]

  • Substrate scope study | Download Scientific Diagram - ResearchGate. [Link]

  • Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate. [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions - PMC. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis - ChemRxiv. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society - ACS Publications. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. [Link]

  • Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines | Accounts of Chemical Research - ACS Publications. [Link]

  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC - NIH. [Link]

  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids | Organic Letters - ACS Publications - ACS.org. [Link]

  • Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations - PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

3-(Hydroxymethyl)azetidin-3-ol hydrochloride vs. pyrrolidin-3-ol in drug design

Title: Strategic Scaffold Hopping: 3-(Hydroxymethyl)azetidin-3-ol hydrochloride vs. Pyrrolidin-3-ol in Drug Design Introduction: The Scaffold Hopping Paradigm In modern medicinal chemistry, transitioning from planar arom...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Scaffold Hopping: 3-(Hydroxymethyl)azetidin-3-ol hydrochloride vs. Pyrrolidin-3-ol in Drug Design

Introduction: The Scaffold Hopping Paradigm

In modern medicinal chemistry, transitioning from planar aromatic rings to sp3 -rich saturated heterocycles is a proven strategy to improve pharmacokinetic (PK) profiles, reduce off-target toxicity, and enhance target specificity. As a Senior Application Scientist, I frequently evaluate the causality behind scaffold selection. The choice between a 4-membered azetidine, such as 3-(hydroxymethyl)azetidin-3-ol hydrochloride, and a 5-membered pyrrolidine, such as pyrrolidin-3-ol, is not merely structural. It fundamentally alters the three-dimensional vector of substituents, the basicity of the amine, and the molecule's overall solvation energy[1].

This guide provides an objective, data-driven comparison of these two critical chiral building blocks, complete with self-validating experimental workflows to aid drug development professionals in optimizing lead compounds.

Physicochemical Profiling: The Causality of Ring Size

The core difference between these two scaffolds lies in their ring strain and carbon count. The smaller, more rigid azetidine ring restricts conformational flexibility. If the pre-organized conformation matches the target's binding pocket, this rigidity lowers the entropic penalty upon binding. Furthermore, the reduced carbon count and altered orbital hybridization (increased s-character in the C-N bonds) generally lower the pKa of the azetidine nitrogen compared to a pyrrolidine, subtly shifting its ionization state at physiological pH[1].

The smaller azetidine ring generally imparts greater polarity compared to the larger pyrrolidine ring, translating to higher aqueous solubility—a highly desirable trait for oral and parenteral drug formulations[1].

Table 1: Comparative Physicochemical Traits in Drug Design

Parameter3-(Hydroxymethyl)azetidin-3-ol HClPyrrolidin-3-ol
Ring Structure 4-membered, highly rigid5-membered, flexible (envelope conformation)
Relative Lipophilicity (logP) Lower (Higher polarity)Moderate (Balanced lipophilicity)
Aqueous Solubility ExcellentGood
Metabolic Stability High (fewer sites for CYP oxidation)Moderate (susceptible to α -oxidation)
Primary Utility MEK inhibitors[2], DDR1/2 inhibitors[3]NRI/5-HT1A agonists[4], general scaffolds

Mechanistic Insights in Target Binding

When optimizing a lead compound, high lipophilicity often drives off-target toxicity and poor aqueous solubility. Scaffold hopping from a pyrrolidine to an azetidine is a classical tactic to mitigate this.

Azetidines for Kinase Selectivity: In the development of inhaled Discoidin Domain Receptor (DDR) inhibitors for idiopathic pulmonary fibrosis (IPF), researchers found that while pyrrolidines showed potent DDR1 inhibition, they faced safety and selectivity challenges[3]. Transitioning to an azetidine scaffold yielded compounds with nanomolar potency, improved kinase selectivity, reduced cardiotoxicity risk, and an excellent inhaled PK profile[3].

Pyrrolidines for CNS Penetrance: Conversely, pyrrolidin-3-ol provides an excellent balance of membrane permeability and hydrogen-bonding capacity. In the design of dual norepinephrine reuptake inhibitors (NRI) and 5-HT1A partial agonists for neuropsychiatric disorders, pyrrolidine derivatives demonstrated high brain penetrance and receptor occupancy, leveraging their slightly higher lipophilicity to cross the blood-brain barrier effectively[4].

G Start Hit Compound (Pyrrolidin-3-ol Scaffold) Assess In Vitro ADME & Target Profiling Start->Assess Decision High Lipophilicity / Poor Solubility? Assess->Decision Azetidine Scaffold Hop: 3-(Hydroxymethyl)azetidin-3-ol Decision->Azetidine Yes (Reduce logP) Pyrrolidine Retain Pyrrolidin-3-ol Optimize Substituents Decision->Pyrrolidine No (Maintain Permeability) Outcome1 Enhanced Polarity Improved Kinase Selectivity Azetidine->Outcome1 Outcome2 Balanced Permeability Broad Target Affinity Pyrrolidine->Outcome2

Workflow for selecting azetidine vs. pyrrolidine scaffolds based on ADME profiles.

Application in Oncology: MEK Inhibition

3-(Hydroxymethyl)azetidin-3-ol hydrochloride is explicitly utilized as a building block in the synthesis of potent MEK inhibitors for proliferative diseases[2]. The azetidine moiety acts as a highly polar, rigid hinge-binding or solvent-exposed motif that enhances the overall solubility of the complex diarylamine pharmacophore typical of allosteric MEK inhibitors.

Pathway Ligand Growth Factor Receptor RTK (e.g., EGFR) Ligand->Receptor RAF RAF Kinase Receptor->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor Azetidine-based MEK Inhibitor Inhibitor->MEK Blocks

Mechanism of MEK pathway inhibition by azetidine-derived small molecules.

Experimental Protocols

To objectively evaluate these scaffolds, robust, self-validating experimental workflows are required. Below are standardized protocols for incorporating and testing these fragments.

Protocol 1: Parallel Amide Coupling (Self-Validating Synthesis)

Objective: Couple 3-(hydroxymethyl)azetidin-3-ol hydrochloride or pyrrolidin-3-ol to a carboxylic acid intermediate. Causality: Using HATU ensures efficient activation of the acid, while an excess of DIPEA is strictly required to neutralize the hydrochloride salt of the azetidine, freeing the nucleophilic amine for attack.

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 3-(hydroxymethyl)azetidin-3-ol hydrochloride[2] or pyrrolidin-3-ol (1.2 eq).

  • Reaction Monitoring (Self-Validation): At t=1h, quench a 5 µL aliquot in 100 µL MeCN/H2O. Analyze via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass confirms successful coupling. Troubleshooting: If the activated ester persists, verify the basicity of the reaction mixture (pH > 8) to ensure complete neutralization of the azetidine hydrochloride salt.

  • Workup: Partition between EtOAc and 5% aqueous LiCl (to remove DMF). Wash with saturated NaHCO3 and brine. Dry over Na2SO4, filter, and concentrate.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Compare the metabolic clearance of the azetidine vs. pyrrolidine derivatives. Causality: Pyrrolidines are often susceptible to CYP-mediated oxidation adjacent to the nitrogen. Azetidines, lacking these easily accessible protons and possessing higher ring strain, often exhibit prolonged half-lives.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Control System (Self-Validation): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil is not cleared >80% at 30 mins, the assay is invalid (indicating inactive CYP enzymes or degraded NADPH).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Calculate intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent compound.

References

  • Title: Design, Synthesis, and Pharmacological Evaluation of Azetedine and Pyrrolidine Derivatives as Dual Norepinephrine Reuptake Inhibitors and 5-HT(1A) Partial Agonists Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL: [Link]

  • Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Source: Google Patents (AU2006302415B2)

Sources

Comparative

Scaffold Hopping &amp; Lead Optimization: The 3-Hydroxyazetidine Advantage in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on strategic scaffold hopping. Traditional saturated heterocycles—such as pip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on strategic scaffold hopping. Traditional saturated heterocycles—such as piperidines, pyrrolidines, and morpholines—frequently suffer from high lipophilicity (LogP), metabolic liabilities, and off-target toxicities like hERG channel inhibition.

The integration of 3-hydroxyazetidine as a bioisostere has emerged as a powerful strategy to overcome these limitations. By leveraging the unique structural thermodynamics of the strained four-membered ring, drug development professionals can achieve rigid vector projection for hydrogen bonding while simultaneously lowering lipophilicity and modulating basicity. This guide objectively compares the performance of 3-hydroxyazetidine derivatives against traditional heterocycles across multiple therapeutic domains, supported by empirical structure-activity relationship (SAR) data and validated experimental methodologies.

Physicochemical Profiling: The Causality Behind the Scaffold

The superiority of 3-hydroxyazetidine in specific SAR contexts is not coincidental; it is governed by strict physicochemical principles. When comparing a 3-hydroxyazetidine core to a standard piperidine or pyrrolidine ring, three critical factors drive the optimization logic:

  • Entropic Efficiency (Rigidity): Unlike the highly flexible piperidine ring (which undergoes rapid chair-boat interconversions) or the pyrrolidine ring (which adopts various envelope conformations), the azetidine ring is structurally rigid. This rigidity reduces the entropic penalty upon binding to a target protein, locking the C3-hydroxyl group into an optimal vector for hydrogen bonding.

  • Lipophilicity Reduction (LogP): The contraction from a six-membered to a four-membered ring removes lipophilic methylene units. This reduction in LogP enhances aqueous solubility and improves the fraction unbound in plasma.

  • pKa Modulation and hERG Liability: The electronegative oxygen of the hydroxyl group at the 3-position inductively withdraws electron density from the azetidine nitrogen. This lowers the basicity (pKa) of the amine, which directly correlates with a reduction in hERG channel inhibition—a major cause of clinical attrition due to cardiotoxicity.

G Piperidine Piperidine Core - High LogP - High Flexibility - hERG Liability Pyrrolidine Pyrrolidine Core - Moderate LogP - Envelope Puckering Piperidine->Pyrrolidine Ring Contraction Azetidine 3-Hydroxyazetidine - Low LogP - Rigid H-Bond Vector - High Metabolic Stability Pyrrolidine->Azetidine Scaffold Hopping & Hydroxylation

Physicochemical logic of scaffold hopping from piperidine to 3-hydroxyazetidine.

Comparative SAR Case Studies

To objectively evaluate the performance of 3-hydroxyazetidine, we must examine its application across diverse target classes, comparing its efficacy directly against alternative heterocycles.

Case Study A: c-Met Kinase Inhibitors (Oncology)

In the development of targeted therapies for non-small cell lung cancer (NSCLC), the HGF/c-Met signaling pathway is a primary target. Researchers designed LAH-1 , a potent c-Met inhibitor utilizing a 3-hydroxyazetidine-1-carboxamido moiety to interact with the kinase hinge region . Compared to traditional bulky piperidine analogs, the compact 3-hydroxyazetidine allowed for precise hydrogen bonding within the ATP-binding pocket, yielding an IC50 of 49 nM, highly comparable to the clinical standard Cabozantinib (31 nM). Furthermore, LAH-1 demonstrated exceptional metabolic stability (half-life > 125 min in human liver microsomes).

Case Study B: Astemizole Analogues (Antimalarial)

Astemizole (AST), a repurposed antihistamine, exhibits antimalarial properties but suffers from severe hERG toxicity. In a comprehensive SAR study against Plasmodium falciparum, researchers replaced the basic piperidine linker with various heterocycles . The 3-hydroxyazetidine amide derivative displayed an IC50 of 0.640 μM, which was more than 2-fold more potent than its pyrrolidine (1.81 μM) and piperidine (1.61 μM) counterparts. Crucially, the azetidine derivative exhibited an 860-fold higher selectivity over hERG compared to the parent AST.

Case Study C: Fluoroquinolones (Antibacterial)

The C7 position of the fluoroquinolone core is highly tolerant of bulky amine substituents, which dictate the pharmacokinetic and antibacterial spectrum. ABT-492 (WQ-3034) is a novel fluoroquinolone featuring a 3-hydroxyazetidine-1-yl moiety at the C7 position . This specific substitution resulted in significantly greater antibacterial activity against respiratory pathogens compared to Levofloxacin (which utilizes a standard methylpiperazine ring), demonstrating the utility of 3-hydroxyazetidine in overcoming bacterial efflux pumps.

Consolidated Quantitative Data

The following table summarizes the comparative performance metrics of 3-hydroxyazetidine derivatives against their structural alternatives based on the cited SAR studies.

Target / Disease AreaLead Compound / DerivativeHeterocyclic MotifPotency (IC50 / MIC)Key Advantage over Alternatives
c-Met Kinase (NSCLC) LAH-13-Hydroxyazetidine49 nMSuperior metabolic stability; precise H-bond vector projection.
c-Met Kinase (NSCLC) Cabozantinib (Control)N/A (Acyclic linker)31 nMBaseline clinical standard.
P. falciparum (Malaria) Compound 433-Hydroxyazetidine0.640 μM>2-fold potency increase; 860-fold lower hERG liability.
P. falciparum (Malaria) Compound 44Pyrrolidine1.81 μMInferior potency due to sub-optimal vector alignment.
P. falciparum (Malaria) Compound 45Piperidine1.61 μMHigh lipophilicity; poor hERG safety profile.
Bacterial DNA Gyrase ABT-4923-HydroxyazetidineSuperior to LVFXEnhanced activity against resistant pneumococci.
Bacterial DNA Gyrase Levofloxacin (LVFX)MethylpiperazineBaselineSusceptible to standard efflux mechanisms.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols detail the synthesis of 3-hydroxyazetidine pharmacophores and their subsequent biochemical evaluation. Both protocols are designed as self-validating systems.

Protocol 1: Synthesis of 3-Hydroxyazetidine-1-carboxamido Intermediates

Objective: To synthesize the urea-linked 3-hydroxyazetidine motif utilized in kinase inhibitors like LAH-1.

  • Activation: Dissolve the starting aryl amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0°C. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed dropwise by phenyl chloroformate (1.1 eq).

    • Causality: Phenyl chloroformate is utilized instead of phosgene gas to ensure bench-stability and safety. It generates a phenyl carbamate intermediate, which is less prone to side-reactions than an isocyanate.

  • Coupling: Once LC-MS confirms the consumption of the starting amine, add 3-hydroxyazetidine hydrochloride (1.5 eq) directly to the reaction mixture, followed by an additional 2.0 eq of DIPEA. Stir at room temperature for 6 hours.

    • Causality: The hydrochloride salt of 3-hydroxyazetidine is mandatory because the free base is highly volatile and chemically unstable. DIPEA acts to liberate the free amine in situ, allowing for nucleophilic attack on the carbamate.

  • Self-Validation & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (EtOAc), dry the organic layer over Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography.

    • Validation Step: Confirm the structure via 1H-NMR. The successful incorporation of the azetidine ring is validated by the presence of a distinct multiplet corresponding to the four ring protons at ~3.8–4.4 ppm.

Protocol 2: Mobility Shift Assay (MSA) for c-Met Kinase Activity

Objective: To determine the IC50 of the synthesized 3-hydroxyazetidine derivatives against c-Met.

  • Reagent Preparation: Prepare the kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.0015% Brij-35, and 2 mM DTT.

    • Causality: DTT is critical to maintain the reducing environment required for kinase domain stability. Brij-35 prevents the highly lipophilic test compounds from non-specifically adhering to the plastic microplate walls.

  • Compound Incubation: Serially dilute the test compound (e.g., LAH-1) and the positive control (Cabozantinib) in pure DMSO. Transfer to a 384-well assay plate containing the c-Met enzyme and a fluorescently labeled peptide substrate. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add ATP to the wells at its predetermined Km concentration.

    • Causality: Running the assay strictly at the ATP Km ensures that the system is optimally sensitive to competitive ATP-site inhibitors, preventing artificially inflated IC50 values.

  • Termination & Readout: After 60 minutes, stop the reaction using a termination buffer containing EDTA (which chelates the Mg2+ required for catalysis). Read the plate using a microfluidic mobility shift analyzer to quantify the ratio of phosphorylated to unphosphorylated peptide.

  • Self-Validation: Calculate the Z'-factor using DMSO vehicle wells (maximum activity) and no-enzyme wells (minimum activity).

    • Validation Step: A Z'-factor > 0.5 must be achieved to validate the screening window. IC50 values are then derived using a 4-parameter logistic regression fit.

Pathway HGF HGF Ligand cMet c-Met Receptor Tyrosine Kinase (Active State) HGF->cMet Binds & Activates Downstream Akt / Erk Phosphorylation Cascade cMet->Downstream Phosphorylation LAH1 LAH-1 (3-Hydroxyazetidine Inhibitor) LAH1->cMet Competitive ATP Inhibition (IC50 = 49 nM) Tumor Tumor Cell Migration & Invasion Downstream->Tumor Promotes Progression

Mechanism of action of LAH-1 inhibiting the c-Met signaling pathway.

References

  • Sima L, Wang Z, Yu L, et al. "Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer." Journal of Enzyme Inhibition and Medicinal Chemistry. 2024;39(1):2286435. Available at:[Link]

  • Mambwe D, Kumar M, Ferger R, et al. "Structure-Activity Relationship Studies Reveal New Astemizole Analogues Active against Plasmodium falciparum In Vitro." ACS Medicinal Chemistry Letters. 2021;12(8):1333-1341. Available at:[Link]

  • Asif M. "Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds." Research & Reviews: Journal of Chemistry. 2015;4:28–70. Available at:[Link]

Validation

A Comparative Guide to Benchmarking 3-Hydroxyazetidine Derivatives Against Other Enzyme Inhibitors

Introduction: The Rise of the Azetidine Scaffold in Enzyme Inhibition In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer improved physicochemical and pharmacokinetic properties i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of the Azetidine Scaffold in Enzyme Inhibition

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer improved physicochemical and pharmacokinetic properties is relentless. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs in drug discovery due to their unique structural features.[1] Their inherent ring strain, sp3-rich character, and conformational rigidity can lead to enhanced solubility, metabolic stability, and target-binding affinity.[1] Among these, 3-hydroxyazetidine derivatives are proving to be particularly versatile building blocks, serving as key intermediates in the synthesis of advanced therapeutic agents, including novel antibiotics and polypeptides.[2][3]

This guide provides a framework for researchers and drug development professionals to benchmark the efficacy of 3-hydroxyazetidine-based enzyme inhibitors against other established inhibitor classes. We will move beyond a simple recitation of data to explore the causality behind the experimental design, ensuring a robust and self-validating approach to inhibitor characterization.

Pillar 1: Understanding the Mechanism of Action

An inhibitor's value is defined by its mechanism. While some 3-hydroxyazetidine derivatives have shown specific, potent inhibition of enzymes like β-hexosaminidases and DNA polymerase Theta (Polθ), it is crucial to characterize their mechanism relative to established paradigms.[4][5]

Enzyme inhibitors are broadly classified by their interaction with the enzyme and substrate.[6][7]

  • Competitive Inhibitors: These molecules typically resemble the substrate and bind to the enzyme's active site, directly competing with the substrate. The inhibition can be overcome by increasing substrate concentration.[8] A classic example is Methotrexate, which competes with folate for the active site of dihydrofolate reductase.[8]

  • Non-Competitive Inhibitors: These inhibitors bind to an allosteric (non-active) site, changing the enzyme's conformation and reducing its catalytic efficiency. Their effect is not surmounted by increasing substrate concentration.[7][8]

  • Uncompetitive Inhibitors: A rarer class, these inhibitors bind only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release.[9][10]

  • Irreversible Inhibitors: These inhibitors, often called "suicide inhibitors," typically form a strong, covalent bond with the enzyme, permanently deactivating it.[6][11] Penicillin is a well-known example, irreversibly binding to DD-transpeptidase in bacteria.[12]

The structural features of 3-hydroxyazetidine derivatives allow for diverse substitutions, potentially enabling them to function via any of these mechanisms. The hydroxyl group can form key hydrogen bonds within an active site, while the azetidine ring acts as a rigid scaffold to position other pharmacophoric elements for optimal interaction.

G cluster_reversible Reversible Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) E->EI + I (Non-Competitive) S Substrate (S) ES->E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Non-Competitive) ES->ESI + I (Uncompetitive) P Product (P) I Inhibitor (I)

Caption: Mechanisms of reversible enzyme inhibition.

Pillar 2: The Experimental Framework for Efficacy Benchmarking

Objective comparison requires standardized, rigorous experimental protocols. The foundation of inhibitor characterization lies in steady-state enzyme kinetics, which measures the initial reaction rates under various conditions.[13]

Core Metric 1: Half-Maximal Inhibitory Concentration (IC50)

The IC50 is a measure of an inhibitor's potency, representing the concentration required to reduce enzyme activity by 50% under specific assay conditions.[14][15]

Causality Behind the Protocol: The goal of an IC50 determination is to create a dose-response curve.[16] By keeping the enzyme and substrate concentrations constant and varying the inhibitor concentration, we can isolate the effect of the inhibitor on the reaction rate. It is crucial to work under initial velocity conditions—measuring the rate early in the reaction before substrate depletion or product inhibition complicates the kinetics.[16] For competitive inhibitors, using a substrate concentration near the Michaelis constant (Km) is essential; a very high substrate concentration can outcompete the inhibitor, masking its true potency.[16]

Step-by-Step Protocol: Spectrophotometric IC50 Determination

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the 3-hydroxyazetidine derivative and comparator inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare a buffered solution optimal for the target enzyme's activity (e.g., Tris-HCl, HEPES) containing any necessary cofactors.

    • Prepare solutions of the enzyme and its substrate in the assay buffer.

  • Assay Setup (96-well plate format):

    • Controls: Designate wells for:

      • 100% Activity Control: Enzyme, substrate, and buffer (with solvent vehicle).

      • 0% Activity Control (Blank): Substrate and buffer only (no enzyme).

    • Inhibitor Dilution Series: Create a serial dilution of each inhibitor (e.g., 11 points, 1:3 dilution starting from 100 µM). Add a fixed volume of each inhibitor concentration to the appropriate wells.

    • Enzyme Addition: Add a fixed concentration of the enzyme to all wells except the blank. Incubate for a pre-determined time (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.

  • Initiating and Monitoring the Reaction:

    • Initiate the reaction by adding a fixed concentration of the substrate to all wells. The substrate concentration should ideally be at or near the enzyme's Km.

    • Immediately place the plate in a microplate reader.

    • Measure the change in absorbance over time at a wavelength specific to the product formation. This provides the initial reaction rate (V).[13]

  • Data Analysis:

    • Subtract the rate of the blank from all other measurements.

    • Normalize the data by setting the average rate of the 100% activity control to 100%.

    • Plot the normalized reaction rate (%) versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the inflection point of the resulting sigmoidal curve.[15][16]

G start_node start_node end_node end_node process_node process_node data_node data_node start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor Stocks) start->prep plate Plate Controls & Inhibitor Serial Dilutions prep->plate add_enzyme Add Enzyme Pre-incubate plate->add_enzyme add_sub Initiate Reaction (Add Substrate) add_enzyme->add_sub read Measure Kinetic Readout (e.g., Absorbance over Time) add_sub->read calc_rate Calculate Initial Rates (V) read->calc_rate normalize Normalize Data to Controls calc_rate->normalize plot Plot % Inhibition vs. [Log I] normalize->plot fit Non-linear Regression (4-Parameter Fit) plot->fit end Determine IC50 fit->end

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Profiles of Azetidine and Pyrrolidine Containing Molecules

For the modern medicinal chemist, the selection of a saturated heterocyclic scaffold is a pivotal decision in the drug design process. This choice profoundly influences a molecule's three-dimensional structure, its physi...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist, the selection of a saturated heterocyclic scaffold is a pivotal decision in the drug design process. This choice profoundly influences a molecule's three-dimensional structure, its physicochemical properties, and ultimately, its pharmacokinetic (PK) fate within a biological system. Among the most utilized saturated nitrogen heterocycles are the four-membered azetidine and the five-membered pyrrolidine rings. While structurally similar, the subtle difference in ring size imparts distinct characteristics that can be strategically exploited to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of molecules containing these two key scaffolds. We will delve into the fundamental physicochemical differences, explore their impact on ADME parameters with supporting data, and provide detailed experimental protocols for their evaluation.

Physicochemical Properties: The Foundation of Pharmacokinetic Behavior

The distinct pharmacokinetic behaviors of azetidine and pyrrolidine derivatives are rooted in their fundamental physicochemical properties. The smaller, more strained azetidine ring exhibits properties that contrast with the more flexible, five-membered pyrrolidine ring.[1]

The high ring strain of azetidine (approximately 25.4 kcal/mol) influences its reactivity and conformational flexibility.[2] In contrast, the pyrrolidine ring is less strained and more conformationally mobile, a property sometimes referred to as "pseudorotation".[3][4] These structural nuances have a direct impact on key drug-like properties such as polarity, lipophilicity, and basicity.[1]

The smaller azetidine ring generally imparts greater polarity compared to the larger pyrrolidine ring, which often translates to higher aqueous solubility—a desirable trait for many drug formulations.[1] Conversely, the increase in ring size from azetidine to pyrrolidine typically leads to a gradual increase in lipophilicity, which can enhance membrane permeability but may also result in lower solubility and increased non-specific binding.[1]

The basicity (pKa) of the nitrogen atom is also influenced by the ring structure. While both are basic, the specific pKa can be modulated by substituents, which in turn affects the ionization state of the molecule at physiological pH and can impact properties like cell permeability and off-target interactions.[1][2]

Table 1: Comparative Physicochemical Properties of Azetidine and Pyrrolidine Scaffolds

PropertyAzetidinePyrrolidineKey Pharmacokinetic Implications
Molecular Weight ( g/mol ) ~57.09~71.12Lower MW of azetidine can improve ligand efficiency.[5]
Ring Strain High (~25.4 kcal/mol)[2]LowHigh strain in azetidine can be a site for metabolic cleavage.[2][5][6]
Polarity Generally HigherGenerally LowerHigher polarity of azetidines can improve aqueous solubility.[1]
Lipophilicity (logP) Typically LowerTypically HigherHigher lipophilicity of pyrrolidines may enhance membrane permeability but can also increase metabolic clearance and non-specific binding.[1][7]
Basicity (pKa) Weakly BasicWeakly BasicInfluences ionization at physiological pH, affecting absorption and distribution.[1]
3D Shape More rigid and compactMore flexible ("pseudorotation")The sp3-rich character of both imparts three-dimensionality, improving target binding and solubility compared to flat aromatic rings.[3][8][9]

Impact on ADME Profiles: A Head-to-Head Comparison

The differences in physicochemical properties directly translate to distinct ADME profiles for molecules containing azetidine versus pyrrolidine rings.

Absorption

The absorption of a drug is largely governed by a balance between its solubility and permeability. The higher polarity and often greater aqueous solubility of azetidine-containing compounds can be advantageous for dissolution, a critical step for oral absorption.[1][10] However, the increased lipophilicity of pyrrolidine derivatives may favor passive diffusion across the lipid bilayers of the intestinal epithelium.[1] Therefore, the choice between these two scaffolds can be a strategic one to balance these competing factors for optimal oral bioavailability.

Distribution

Following absorption, a drug's distribution to its target tissues is influenced by factors such as plasma protein binding, tissue permeability, and its affinity for transporters. The lower lipophilicity of many azetidine derivatives can lead to lower plasma protein binding and a more restricted volume of distribution compared to their more lipophilic pyrrolidine counterparts. This can be beneficial in reducing off-target effects and toxicity.

Metabolism

Metabolism is a key area where azetidine and pyrrolidine rings display significant differences.

Azetidines: The inherent ring strain of the azetidine ring makes it a potential site for metabolic cleavage.[2][5][6] This can occur through oxidative pathways or via conjugation, such as glutathione S-transferase (GST)-catalyzed ring-opening, which does not require prior cytochrome P450 (P450) bioactivation.[11] However, the incorporation of an azetidine ring has also been shown to enhance metabolic stability in many cases by blocking metabolism at a particular site or by altering the overall electronic properties of the molecule.[8][12][13]

Pyrrolidines: The pyrrolidine ring is susceptible to metabolism, primarily through oxidation by cytochrome P450 enzymes.[14] Common metabolic pathways include oxidation at the 2"-position of the pyrrolidine ring to form a lactam, as well as other hydroxylations on the ring.[15] These metabolic transformations can sometimes lead to the formation of reactive iminium ion intermediates, which have been associated with potential genotoxicity.[14] The specific metabolic fate is highly dependent on the substituents on the pyrrolidine ring and the overall molecular context.

cluster_0 Azetidine Metabolism cluster_1 Pyrrolidine Metabolism Azetidine Azetidine-containing Drug Metabolite_A1 Ring-Opened Metabolite (e.g., via GST) Azetidine->Metabolite_A1 Ring Strain-Driven Cleavage [13, 18] Metabolite_A2 Oxidative Metabolites Azetidine->Metabolite_A2 CYP450 Oxidation Pyrrolidine Pyrrolidine-containing Drug Metabolite_P1 2"-Oxo-pyrrolidine (Lactam) [6, 7] Pyrrolidine->Metabolite_P1 CYP450 Oxidation Metabolite_P2 Hydroxylated Metabolites Pyrrolidine->Metabolite_P2 CYP450 Oxidation Metabolite_P3 Reactive Iminium Ion [1] Pyrrolidine->Metabolite_P3 Bioactivation

Caption: Comparative metabolic pathways of azetidine and pyrrolidine rings.

Excretion

The routes of excretion (renal or biliary) are largely determined by the polarity and molecular weight of a drug and its metabolites. The generally higher polarity of azetidine-containing molecules and their metabolites may favor renal clearance. In contrast, more lipophilic pyrrolidine derivatives and their metabolites might be more prone to biliary excretion.

Experimental Protocols for Comparative Pharmacokinetic Evaluation

To empirically determine the pharmacokinetic differences between azetidine and pyrrolidine analogs, a series of in vitro and in vivo assays are essential. The choice of these assays is driven by the need to understand the key ADME processes. For instance, Caco-2 permeability assays are a standard for predicting intestinal absorption, while liver microsome stability assays are crucial for assessing metabolic clearance.[1]

In Vitro Permeability Assessment using Caco-2 Monolayers

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This system is the gold standard for in vitro prediction of intestinal drug absorption.

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Compound Preparation: Prepare a stock solution of the test compounds (azetidine and pyrrolidine analogs) in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Permeability Assay (Apical to Basolateral):

    • Add the compound solution to the apical (A) side of the Transwell® insert.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

cluster_workflow Caco-2 Permeability Assay Workflow Start Culture Caco-2 cells on Transwell inserts Integrity Measure TEER for monolayer integrity Start->Integrity Dosing Add test compound to apical side Integrity->Dosing Sampling Sample from basolateral side at time points Dosing->Sampling Analysis Quantify compound concentration by LC-MS/MS Sampling->Analysis Calculation Calculate Papp value Analysis->Calculation End Assess intestinal permeability Calculation->End

Caption: Workflow for Caco-2 permeability assay.

Metabolic Stability Assessment in Liver Microsomes

Rationale: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. This assay provides a rapid assessment of a compound's susceptibility to phase I metabolism and is used to predict hepatic clearance.[1]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or animal species) in a phosphate buffer. Prepare a separate solution of the NADPH regenerating system (cofactor for P450 enzymes).

  • Incubation:

    • Pre-incubate the test compounds with the liver microsome mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

Conclusion and Future Perspectives

The choice between an azetidine and a pyrrolidine scaffold in drug design is a nuanced decision that requires a thorough understanding of their comparative pharmacokinetic properties. Azetidine-based derivatives may offer advantages in terms of aqueous solubility and can be designed to enhance metabolic stability, though their inherent ring strain can also be a metabolic liability.[1][2] Pyrrolidine-containing compounds often provide a balance of properties and their greater lipophilicity can enhance permeability, but they can be susceptible to P450-mediated metabolism.[1][14]

Ultimately, the optimal choice depends on the specific therapeutic target, the desired ADME profile, and the overall molecular context. The experimental protocols outlined in this guide provide a framework for the empirical evaluation of these scaffolds, enabling data-driven decisions in the drug discovery process. As our understanding of the interplay between chemical structure and pharmacokinetics deepens, the strategic use of these valuable heterocyclic motifs will continue to be a cornerstone of modern medicinal chemistry.

References

  • G. Singh, et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • BIOENGINEER.ORG. Two-Metal Enzyme Cascade Builds Azetidine Pharmacophore. [Link]

  • K. Tsujikawa, et al. Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. Forensic Toxicology. [Link]

  • M. H. A. El-Sayed, et al. Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]

  • S. Li Petri, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

  • National Science Foundation. Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. [Link]

  • G. Bai, et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • X. Q. Li, et al. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition. [Link]

  • A. Kumar, et al. Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Research Square. [Link]

  • A. D. G. de la Cruz, et al. Metabolic Investigation and Auxiliary Enzyme Modelization of the Pyrrocidine Pathway Allow Rationalization of Paracyclophane-Decahydrofluorene Formation. ACS Chemical Biology. [Link]

  • Oreate AI Blog. Unlocking Nature's Tiny Rings: The Ingenious Way Azetidines Are Built. [Link]

  • S. Li Petri, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • G. Bai, et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • M. Shalaev, et al. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]

  • A. Kumar, et al. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. ResearchGate. [Link]

  • G. Singh, et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • G. G. Zipp, et al. Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. ACS Medicinal Chemistry Letters. [Link]

  • S. Y. Sirin, et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • C. J. O'Connor, et al. Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate. [Link]

  • M. Pettersson, et al. Design, Synthesis, and Pharmacological Evaluation of Azetedine and Pyrrolidine Derivatives as Dual Norepinephrine Reuptake Inhibitors and 5-HT(1A) Partial Agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • A. D'Arienzo, et al. A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. [Link]

  • S. W. Djuric, et al. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • J. P. Roberts, et al. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). ACS Medicinal Chemistry Letters. [Link]

  • S. Li Petri, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. [Link]

  • L. He, et al. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • S. C. Y. Chen, et al. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. [Link]

  • C. G. Wermuth, et al. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. [Link]

  • A. Kumar, et al. Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • P. Somfai, et al. Drugs containing an azetidine core. ResearchGate. [Link]

  • S. Y. Sirin, et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • M. G. Donohoe, et al. Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • M. G. Donohoe, et al. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • A. Al-Ghananeem, et al. Factors affecting drug absorption and distribution. BJA Education. [Link]

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